Physicochemical Characteristics and Applications of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic Acid: A Comprehensive Guide
Executive Summary In the landscape of modern drug discovery and advanced materials science, heterocyclic scaffolds with highly tunable electronic and steric properties are indispensable. 1,3,5-Trimethyl-1H-pyrazole-4-sul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and advanced materials science, heterocyclic scaffolds with highly tunable electronic and steric properties are indispensable. 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (TMP-SA) represents a premier building block that merges the stability of a fully substituted pyrazole ring with the versatile reactivity of a sulfonic acid moiety. This whitepaper provides an in-depth technical analysis of TMP-SA, exploring its physicochemical profile, mechanistic rationale in synthetic workflows, and its critical role in developing novel therapeutics and coordination polymers.
Structural and Physicochemical Profiling
The architectural uniqueness of TMP-SA lies in its substitution pattern. The pyrazole core is fully methylated at the 1, 3, and 5 positions, while the 4-position is occupied by a strongly electron-withdrawing sulfonic acid group.
Causality in Molecular Design
Absence of Tautomerism: Unlike unsubstituted pyrazoles which rapidly interconvert between tautomeric forms, the N-methylation at the 1-position of TMP-SA locks the molecule into a single, defined geometry. This structural rigidity is critical for predictable Structure-Activity Relationships (SAR) in rational drug design [1].
Steric Shielding & Lipophilicity: The methyl groups at C3 and C5 flank the sulfonic acid group. This steric shielding modulates the reactivity of the sulfonate headgroup and increases the overall lipophilicity of the scaffold, enhancing membrane permeability when converted into sulfonamide drug candidates.
Electronic Modulation: Pyrazoles are generally weak bases (conjugate acid pKa ~2.52). However, the introduction of the sulfonic acid group at C4—the most electron-rich node of the pyrazole ring—creates a highly polarized molecule with a strongly acidic proton (pKa < 1.0) [2].
Quantitative Data Summary
Physicochemical Property
Value / Description
CAS Number
201207-66-1
Molecular Formula
C6H10N2O3S
Molecular Weight
190.22 g/mol
Exact Mass
190.0412 Da
XLogP3-AA
-0.2 (Predicted)
Conjugate Acid pKa (Ring)
~2.52 (Reference for pyrazole core)
Sulfonic Acid pKa
< 1.0 (Strong Acid)
Physical State
Pale yellow to white crystalline solid
Table 1: Key physicochemical parameters of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid [3][4].
Synthetic Methodologies and Workflows
Direct sulfonation of pyrazoles is mechanistically challenging. In highly acidic media, the pyrazole ring is rapidly protonated to form a pyrazolium ion. This positive charge severely deactivates the aromatic ring toward electrophilic aromatic substitution.
To bypass this, modern synthetic protocols utilize chlorosulfonic acid acting as both the solvent and the electrophile, combined with thermal activation, to force the substitution at the C4 position. The resulting intermediate, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, is a highly versatile hub for downstream drug synthesis [5].
Figure 1: Synthetic workflow from 1,3,5-trimethylpyrazole to functionalized sulfonamides.
Experimental Protocol: Synthesis of TMP-Sulfonyl Chloride and TMP-SA
This protocol is designed as a self-validating system, ensuring high yield and purity through built-in analytical checkpoints.
Step 1: Chlorosulfonation (Formation of Sulfonyl Chloride)
Preparation: Charge a dry, nitrogen-flushed 100 mL round-bottom flask with 1,3,5-trimethyl-1H-pyrazole (1.0 equiv).
Electrophilic Addition: Cool the flask to 0 °C using an ice-water bath. Dropwise, add chlorosulfonic acid (5.0 equiv).
Validation Check: The reaction is highly exothermic. The temperature must be strictly maintained below 10 °C during addition to prevent pyrazole ring decomposition and uncontrolled polysulfonation.
Thermal Activation: Remove the ice bath and heat the mixture to 100 °C for 3 hours.
Causality: Heating is mandatory. The highly acidic environment protonates the pyrazole ring, forming a deactivated pyrazolium ion that resists electrophilic attack at room temperature.
Quenching & Isolation: Cool the mixture to room temperature and carefully pour it over a vigorously stirred mixture of crushed ice and dichloromethane (DCM). Separate the organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Analytical Check: Confirm product identity via ¹H NMR (CDCl₃). The successful formation of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride is validated by distinct singlet peaks at δ 3.79 (N-CH₃), 2.55 (C5-CH₃), and 2.47 (C3-CH₃) ppm [1].
Step 2: Hydrolysis (Formation of Sulfonic Acid)
Hydrolysis: Suspend the isolated sulfonyl chloride in distilled water and stir at 60 °C until a completely homogeneous solution is achieved (typically 2-4 hours).
Lyophilization: Flash-freeze the aqueous solution and lyophilize to obtain pure 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid as a crystalline solid.
Validation Check: The absence of the chloride leaving group can be confirmed by a negative AgNO₃ test on an aqueous aliquot.
Mechanistic Applications in Drug Development
TMP-SA is a privileged pharmacophore precursor. By converting the sulfonic acid into various sulfonamides, researchers have unlocked potent therapeutics across multiple disease indications.
Case Study A: NAAA Inhibitors (Anti-Inflammatory)
N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is an enzyme responsible for degrading palmitoylethanolamide (PEA), a potent endogenous anti-inflammatory and analgesic lipid. By inhibiting NAAA, PEA levels are preserved, offering a novel therapeutic avenue for inflammatory conditions.
Derivatives synthesized from TMP-SA (specifically pyrazole azabicyclo[3.2.1]octane sulfonamides) have been identified as highly potent, non-covalent NAAA inhibitors (IC₅₀ in the low nanomolar range) [5]. The trimethylated pyrazole core provides optimal steric bulk to fit precisely into the NAAA active site without forming irreversible covalent bonds.
Figure 2: Mechanism of action for TMP-sulfonamide derivatives in NAAA inhibition.
Case Study B: NCX Blockers (Cardiovascular)
The Sodium-Calcium Exchanger (NCX) is critical in maintaining cellular calcium homeostasis. In conditions like congestive heart failure (CHF) and atrial fibrillation, NCX dysfunction leads to irreversible arrhythmias. TMP-SA is utilized to synthesize substituted 2-(chroman-6-yloxy)-thiazole sulfonamides. These compounds act as potent NCX blockers, preventing calcium overload in cardiomyocytes and reducing arrhythmic death without acting as dangerous proarrhythmic or vasoconstrictor agents [6].
Materials Science & Coordination Chemistry
Beyond organic pharmacology, TMP-SA (often denoted as HL in inorganic chemistry) is a highly versatile ligand for the preparation of 3-D solid-state lattices and Metal-Organic Frameworks (MOFs).
When reacted with metal carbonates or hydroxides (e.g., Rb, Cs, Mg, Sr, Cu), the pyrazole-4-sulfonate anion coordinates with the metal centers via its sulfonate oxygen atoms. Simultaneously, the pyrazole nitrogen atoms and methyl groups participate in extended π–π stacking networks and hydrogen bonding. This dual-coordination capability produces unique, alternating inorganic–organic layered materials. Notably, these copper-sulfonate complexes have demonstrated significant efficacy as advanced corrosion inhibitors for metallic surfaces [2].
References
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation
ACS Omega
URL: [Link]
Cation effect on the inorganic–organic layered structure of pyrazole-4-sulfonate networks and inhibitory effects on copper corrosion
SciSpace / Dalton Transactions
URL: [Link]
1,3,5-trimethyl-1h-pyrazole-4-sulfonic acid (C6H10N2O3S)
PubChemLite / Université du Luxembourg
URL: [Link]
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration
Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
US8912224B2 - Substituted 2-(chroman-6-yloxy)
Exploratory
1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid molecular structure and formula C6H10N2O3S
Molecular Architecture, Synthesis, and Applications in Drug Discovery[1] Part 1: Executive Summary 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS: 201207-66-1) represents a critical heteroaromatic scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Molecular Architecture, Synthesis, and Applications in Drug Discovery[1]
Part 1: Executive Summary
1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS: 201207-66-1) represents a critical heteroaromatic scaffold in medicinal chemistry.[1] Characterized by a fully substituted pyrazole ring, this molecule offers a unique combination of steric bulk, high aqueous solubility, and defined regiochemistry. Unlike unsubstituted pyrazoles, the 1,3,5-trimethyl substitution pattern locks the tautomeric equilibrium, providing a single, stable isomer for precise structure-activity relationship (SAR) studies.
This guide details the structural properties, validated synthetic protocols, and downstream applications of this compound, specifically focusing on its role as a precursor for bioactive sulfonamides in oncology and inflammation research.
Part 2: Molecular Architecture & Properties
Structural Analysis
The core structure consists of a five-membered nitrogenous heterocycle. The 1,3,5-trimethyl pattern creates a steric environment that protects the N1 position and influences the electronic density at the C4 position, making it highly susceptible to electrophilic aromatic substitution (EAS) but resistant to nucleophilic attack.
Note: The absence of an aromatic proton at C4 and the presence of a broad singlet for SO₃H confirm sulfonation.
Property
Value
Appearance
White to off-white crystalline solid
Melting Point
>250 °C (Decomposition)
H-Bond Donors
1 (SO₃H)
H-Bond Acceptors
3 (N2, SO₃H oxygens)
Electronic Effect
Electron-rich ring (activated); Sulfonic group is electron-withdrawing
Part 3: Synthetic Strategy & Mechanism
The synthesis of 1,3,5-trimethylpyrazole-4-sulfonic acid proceeds through a logical two-stage workflow: Heterocycle Construction followed by Regioselective Functionalization .
The pyrazole ring is electron-rich. The methyl groups at positions 3 and 5 further activate the ring via hyperconjugation. The C4 position is the nucleophilic center. When treated with chlorosulfonic acid (
), the reaction proceeds via a sigma-complex intermediate to yield the sulfonyl chloride, which is subsequently hydrolyzed to the sulfonic acid.
Caption: Stepwise synthesis from acyclic precursors to the sulfonated heterocycle.
Part 4: Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (1,3,5-Trimethylpyrazole)
Causality: Controlling the exotherm is critical to prevent the formation of polymeric side products.
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer.
Reactants: Charge the flask with Methylhydrazine (0.1 mol) in Ethanol (100 mL). Cool to 0°C.
Addition: Dropwise add Acetylacetone (0.1 mol) over 30 minutes. Observation: The reaction is highly exothermic.
Reflux: Heat to reflux (78°C) for 2 hours to ensure cyclization completion.
Workup: Remove solvent under reduced pressure. Distill the residue (vacuum distillation) to obtain a clear, colorless liquid (Yield ~85-90%).
Protocol B: Sulfonation to 4-Sulfonic Acid
Causality: Chlorosulfonic acid acts as both solvent and reagent. Excess reagent drives the equilibrium toward the sulfonyl chloride, which is the versatile intermediate.
Chilling: Place Chlorosulfonic acid (5.0 equiv) in a dry flask under inert atmosphere (N₂). Cool to 0°C using an ice-salt bath.
Addition: Slowly add 1,3,5-Trimethylpyrazole (1.0 equiv) dropwise. Critical: Maintain temperature <5°C to avoid decomposition.
Reaction: Allow to warm to Room Temperature (RT), then heat to 100°C for 3 hours. Evolution of HCl gas will be observed.
Quenching (Caution): Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid.
Hydrolysis (To Acid):
Collect the sulfonyl chloride precipitate.
Resuspend in water and heat to reflux for 1 hour.
Cool and concentrate. The sulfonic acid crystallizes upon cooling.
Purification: Recrystallize from water/ethanol.
Part 5: Applications in Drug Discovery[8][9]
The 1,3,5-trimethylpyrazole-4-sulfonic acid moiety serves as a bioisostere for phenylsulfonic acids, offering improved solubility and metabolic stability.
The primary utility lies in converting the acid (or its chloride precursor) into sulfonamides. These derivatives inhibit targets like COX-2 and Carbonic Anhydrase .
Workflow: Sulfonyl Chloride + Amine (R-NH₂)
Sulfonamide.
Advantage: The trimethyl group prevents metabolic oxidation at the ring carbons, extending half-life.
2. Metal Ligands
The sulfonate group coordinates with transition metals (Cu, Ag), creating complexes used in catalysis or as antimicrobial agents.
Caption: Downstream utility of the scaffold in pharmaceutical and catalytic domains.
Part 6: Safety & Handling (SDS Summary)
Hazards: Corrosive (H314). Causes severe skin burns and eye damage.
PPE: Nitrile gloves, chemical splash goggles, and face shield. Work in a fume hood (especially during chlorosulfonation to manage HCl/SO₂ fumes).
Storage: Hygroscopic. Store in a desiccator under inert gas.
Part 7: References
PubChem. 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (Compound CID 3102534). National Library of Medicine. [Link]
Nagaraju, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.[5] ACS Omega. [Link]
A Comprehensive Guide to the Synthesis of Substituted Pyrazoles: Strategies, Mechanisms, and Applications in Drug Discovery
Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities.[1][2][3] The development of efficient and vers...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities.[1][2][3] The development of efficient and versatile synthetic methodologies for accessing substituted pyrazoles is therefore a critical endeavor for researchers in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for constructing the pyrazole ring, from foundational classical reactions to modern, highly efficient catalytic methods. The guide explains the causality behind experimental choices, offers detailed, field-proven protocols for key transformations, and summarizes comparative data to inform methodological selection. Visual diagrams of mechanisms and workflows are provided to enhance understanding. The content is grounded in authoritative, referenced literature to ensure scientific integrity and to empower researchers, scientists, and drug development professionals in this vital area of heterocyclic chemistry.
Introduction: The Enduring Significance of the Pyrazole Nucleus in Medicinal Chemistry
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern pharmaceuticals.[2][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, pyrazole derivatives have demonstrated a remarkable range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic activities.[3][5][6]
Prominent examples of pyrazole-containing drugs include Celecoxib, a selective COX-2 inhibitor for treating arthritis, and Rimonabant, formerly used as an anti-obesity agent.[1][7] The continued interest in this scaffold fuels the ongoing need for robust, efficient, and regioselective synthetic methods to generate novel analogs for drug discovery pipelines. This guide aims to provide a detailed exploration of the most powerful strategies available for the synthesis of this important heterocyclic system.
Foundational Synthetic Strategies: The Knorr and Paal-Knorr Syntheses
The classical methods for pyrazole synthesis remain highly relevant and widely practiced due to their reliability and use of readily available starting materials.
2.1. The Knorr Pyrazole Synthesis (1883)
The Knorr synthesis is a cornerstone of pyrazole chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or thermal conditions.[8][9][10] This reaction was first reported by Ludwig Knorr in 1883 and represents the inaugural synthesis of a substituted pyrazole.[9]
Mechanism and Regioselectivity:
The reaction proceeds via the initial formation of a hydrazone intermediate by reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[10][11] This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
A critical consideration in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[12][13] The outcome is governed by a subtle interplay of:
Electronic Effects: The more electrophilic carbonyl carbon is generally favored for initial attack.[13]
Steric Effects: Attack is favored at the less sterically hindered carbonyl group.[13]
Reaction Conditions: pH is a crucial factor; acidic conditions can significantly influence the product ratio.[12] Recent studies have shown that the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically improve regioselectivity by minimizing solvent nucleophilicity and influencing the electronic environment of the carbonyls.[12][14]
Diagram: Mechanism of the Knorr Pyrazole Synthesis
Caption: Regiochemical divergence in the Knorr synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883) [9]
Reactant Mixture Preparation: In a suitable reaction vessel, combine phenylhydrazine (100 g) with ethyl acetoacetate (125 g).
Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming an oily product and water.
Separation: Separate the layer of water from the oily condensation product.
Cyclization: Heat the isolated oily product on a water bath to induce cyclization.
Isolation and Purification: Upon completion, the product solidifies. Recrystallize the solid from hot water to yield purified 1-phenyl-3-methyl-5-pyrazolone.
2.2. The Paal-Knorr Pyrrole Synthesis
Closely related to the Knorr synthesis, the Paal-Knorr synthesis is a method for producing substituted pyrroles, furans, or thiophenes from 1,4-dicarbonyl compounds.[15][16][17] When applied to pyrazole synthesis, the starting material is a 1,4-dicarbonyl compound that reacts with hydrazine. The mechanism is analogous to the pyrrole synthesis, involving the formation of a di-imine intermediate followed by dehydration.[15][17]
Modern and Catalytic Approaches to Pyrazole Synthesis
While classical methods are robust, modern organic synthesis has driven the development of more efficient, atom-economical, and diverse strategies for constructing the pyrazole core.
3.1. [3+2] Cycloaddition Reactions
The [3+2] cycloaddition, or Huisgen cycloaddition, is a powerful and highly regioselective method for forming five-membered heterocycles.[18][19] In pyrazole synthesis, this typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, usually an alkyne or an alkene.[1][20][21]
Diazo Compounds with Alkynes: This is one of the most common [3+2] strategies. Diazo compounds, often generated in situ from N-tosylhydrazones, react with alkynes to form pyrazoles.[1][20] Transition-metal catalysts (e.g., copper, silver, rhodium) are frequently employed to facilitate this transformation, often proceeding through a metal-carbene intermediate.[18][19][22] This method offers excellent control over regioselectivity and tolerates a wide range of functional groups.
Diagram: General Experimental Workflow for Pyrazole Synthesis
Caption: From reactants to pure product.
3.2. Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, have emerged as a highly efficient strategy in drug discovery.[6][23] MCRs adhere to the principles of green chemistry by maximizing atom economy, reducing waste, and simplifying synthetic procedures.[23]
Numerous MCRs have been developed for pyrazole synthesis, often involving the one-pot condensation of aldehydes, active methylene compounds (like malononitrile or β-ketoesters), and hydrazine derivatives.[23][24] These reactions can rapidly generate complex and diverse libraries of pyrazole-containing scaffolds, such as pyrano[2,3-c]pyrazoles, which exhibit a wide range of biological activities.[6]
Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative [6][23]
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).
Catalyst Addition: Add a catalytic amount of piperidine (5 mol%).
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 20 minutes to a few hours.
Work-up: Upon completion, filter the precipitated solid product and wash with cold ethanol.
Purification: The product is often pure enough after filtration, but it can be further purified by recrystallization from ethanol if necessary.
Green and Sustainable Synthetic Methodologies
Modern chemical synthesis places a strong emphasis on sustainability. In pyrazole synthesis, this has led to the development of greener protocols that minimize environmental impact.
4.1. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions.[25][26] By using microwave irradiation, the reaction mixture is heated directly and efficiently, leading to dramatic reductions in reaction times (from hours to minutes) and often improved yields compared to conventional heating methods.[25][27] Many classical and modern pyrazole syntheses, including Knorr-type reactions and MCRs, have been successfully adapted to microwave conditions.[5][26]
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
The replacement of volatile and hazardous organic solvents is a key goal of green chemistry.[30] Many pyrazole syntheses have been successfully performed in greener media such as water, ethanol, or under solvent-free conditions.[30][31] Furthermore, the use of heterogeneous or reusable catalysts, such as nano-catalysts or polymer-supported acids, simplifies product purification and reduces chemical waste.[5][30][31]
Strategic Application in Drug Development: A Case Study of Celecoxib
Celecoxib (Celebrex®) is a potent and selective nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[7][32] Its core structure is a 1,5-diarylpyrazole, and its synthesis provides an excellent real-world example of the application of classical pyrazole chemistry.
The most common industrial synthesis of Celecoxib involves a regioselective Knorr-type condensation.[7][32][33] The key steps are:
Claisen Condensation: 4-methylacetophenone reacts with ethyl trifluoroacetate to form the unsymmetrical 1,3-dicarbonyl intermediate, 1-(4-tolyl)-4,4,4-trifluorobutane-1,3-dione.[32][33]
Cyclocondensation: The resulting dione is then condensed with 4-sulfonamidophenylhydrazine. This reaction proceeds with high regioselectivity to furnish the desired 1,5-diarylpyrazole isomer, Celecoxib.[7][32][33]
The regioselectivity in this crucial step is directed by the high electrophilicity of the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl (-CF3) group, which favors the initial attack by the terminal nitrogen of the hydrazine at this position.
Conclusion and Future Outlook
The synthesis of substituted pyrazoles is a rich and continually evolving field. While foundational methods like the Knorr synthesis remain indispensable tools, modern strategies such as [3+2] cycloadditions and multi-component reactions have significantly expanded the scope and efficiency of pyrazole construction. The increasing adoption of green chemistry principles, particularly through microwave-assisted synthesis and the use of benign solvents, is paving the way for more sustainable and environmentally friendly production of these vital heterocyclic compounds. Future research will likely focus on the development of novel catalytic systems for even greater control over selectivity, the expansion of the MCR toolkit to access unprecedented molecular diversity, and the integration of flow chemistry for safer and more scalable synthesis.[33] These advancements will continue to empower medicinal chemists to explore the vast chemical space of pyrazole derivatives in the quest for next-generation therapeutics.
References
Green synthesis of pyrazole derivatives by using nano-catalyst. (2023). World Journal of Pharmaceutical and Life Sciences, 5(2).
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Asian Journal of Organic Chemistry.
Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. National Center for Biotechnology Information.
Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. (2025). BenchChem.
The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. (2025). BenchChem.
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
Al-Hourani, B. (2014). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Taylor & Francis Online.
A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. (2025). BenchChem.
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
Hakimi Saryazdi, F., et al. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. Polycyclic Aromatic Compounds.
HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2024). The Journal of Organic Chemistry.
A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026). Journal of Chemical Education.
Modern Approaches to the Synthesis of Pyrazoles (A Review). (2026). ResearchGate.
Microwave assisted synthesis of novel pyrazoles. Indian Journal of Heterocyclic Chemistry.
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry.
Cocco, A., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules.
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. National Center for Biotechnology Information.
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (2025). BenchChem.
Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing.
Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). BenchChem.
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
Synthesis of celecoxib. ResearchGate.
(PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu.
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
Pyrazole synthesis. Organic Chemistry Portal.
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Taylor & Francis Online.
Smith, C. J., et al. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Publishing.
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
A Technical Guide to the Knorr Pyrazole Synthesis of 1883. (2025). BenchChem.
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters.
Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information.
Visible-light-induced [3+2] cycloadditions of donor/donor diazo intermediates with alkenes to achieve (spiro)-pyrazolines and pyrazoles. RSC Publishing.
Synthesis of pyrazoles through[3+2] cycloaddition reactions of diazo compounds. ResearchGate.
Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). Chinese Chemical Letters, 32(1), 223-226.
A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Academia.edu.
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal.
Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2025). MDPI.
Potential Biological Activities of 1,3,5-Trisubstituted Pyrazole Derivatives
Executive Summary: The Scaffold of Choice In the landscape of modern medicinal chemistry, the 1,3,5-trisubstituted pyrazole scaffold stands as a "privileged structure"—a molecular framework capable of providing ligands f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Scaffold of Choice
In the landscape of modern medicinal chemistry, the 1,3,5-trisubstituted pyrazole scaffold stands as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple pyrazoles, the specific trisubstitution pattern allows for a unique spatial arrangement of pharmacophores, enabling simultaneous interactions with hydrophobic pockets, hydrogen bond donors, and acceptors within complex protein active sites.
This guide analyzes the pharmacological versatility of these derivatives, focusing on their dominant roles in oncology (EGFR/VEGFR inhibition) and inflammation (COX-2 selectivity) , while providing actionable insights into their structure-activity relationships (SAR) and synthesis.
Structural Perspective: The SAR Logic
The biological efficacy of 1,3,5-trisubstituted pyrazoles is governed by the electronic and steric nature of substituents at the N1, C3, and C5 positions.
The SAR Map
N1 Position (The Anchor): typically occupied by an aryl or heteroaryl ring. For anti-inflammatory activity, a para-sulfonamide or para-methanesulfonyl group here is critical for COX-2 selectivity (mimicking the pharmacophore of Celecoxib).
C3 Position (The Electronic Tuner): Substituents here often dictate potency. Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO₂ often enhance antimicrobial and cytotoxic activity by altering the acidity of the pyrazole core or participating in halogen bonding.
C5 Position (The Steric Gate): Bulky aryl groups at C5 can induce twisting of the molecule, allowing it to fit into non-planar binding pockets, such as the ATP-binding site of tyrosine kinases.
Visualization: SAR Decision Matrix
The following diagram illustrates the logical flow of substituent selection based on the desired therapeutic outcome.
Figure 1: Strategic substitution logic for 1,3,5-trisubstituted pyrazoles based on therapeutic targets.
Therapeutic Deep Dive
Oncology: Dual EGFR/VEGFR Kinase Inhibition
One of the most potent applications of this scaffold is in the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) .
Mechanism: The pyrazole ring acts as a bioisostere for the adenine ring of ATP, occupying the hinge region of the kinase domain.
Key Insight: Derivatives bearing a 4-fluorophenyl group at C3 and a hydrophilic moiety (like a hydroxyl or amino group) on the N1-phenyl ring have shown IC₅₀ values in the nanomolar range (e.g., 30–60 nM) against EGFR, comparable to Erlotinib [1, 6].
Data Summary:
Compound Class
Target Cell Line
IC₅₀ (µM)
Mechanism
Reference
Thiazolyl-Pyrazoline
A549 (Lung)
1.54 ± 0.1
EGFR Inhibition
[1]
Fused Pyrazolo-pyrimidine
HepG2 (Liver)
0.06
Dual EGFR/VEGFR
[6]
4-Fluorophenyl Pyrazole
MCF-7 (Breast)
3.87
HER-2 / EGFR
[4]
Inflammation: The COX-2 Selectivity
Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric ulceration by inhibiting COX-1. 1,3,5-trisubstituted pyrazoles can be engineered to selectively inhibit COX-2 (inducible) over COX-1 (constitutive).
Structural Requirement: The presence of a rigid 1,3,5-substitution pattern positions the N1-sulfonamide group into the COX-2 secondary pocket (a side pocket absent in COX-1 due to the Ile523 residue), ensuring high selectivity [7, 8].
Experimental Ecosystem: Protocols & Synthesis
To ensure reproducibility and high yield, the synthesis of these derivatives must be controlled regioselectively.
Protocol: Regioselective Synthesis via Chalcones
While the reaction of 1,3-diketones with hydrazines is common, it often yields a mixture of regioisomers (1,3,5 vs 1,4,5). The Chalcone Route is preferred for strict control over the 1,3,5-pattern.
Workflow:
Claisen-Schmidt Condensation: React an acetophenone with an aldehyde in ethanolic NaOH to form the chalcone (1,3-diaryl-2-propene-1-one).
Cyclocondensation: React the chalcone with phenylhydrazine (or substituted hydrazine) in refluxing ethanol/acetic acid.
Oxidation (Optional): If a pyrazoline (dihydro-pyrazole) is formed, oxidize with iodobenzene diacetate or DDQ to obtain the fully aromatic pyrazole.
Reflux: Heat the mixture at 80°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Work-up: Pour reaction mixture into crushed ice. The precipitate is filtered, washed with cold water, and recrystallized from ethanol.
Validation:
¹H NMR: Look for the disappearance of vinylic protons of chalcone and appearance of the pyrazole C4-H singlet (typically δ 6.5–7.5 ppm).
Visualization: Synthesis Pathway
Figure 2: Regioselective synthesis workflow from chalcone precursors.
References
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. National Institutes of Health (NIH). Available at: [Link]
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. Available at: [Link]
1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. TSI Journals. Available at: [Link]
EGFR inhibitors synthesis and biological assessment. Dove Medical Press. Available at: [Link]
Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. PubMed. Available at: [Link]
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link][1][2][3][4][5]
SAR analysis of 1,3,5-trisubstituted pyrazoles with anti-inflammatory potential. ResearchGate. Available at: [Link]
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility and Stability Studies of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic Acid
Content Type: Technical Characterization Framework & Protocol Guide
Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers
Executive Summary & Compound Profile
1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS: 201207-66-1) represents a specialized class of heterocyclic sulfonic acids.[1] Unlike its carboxylic acid analogs, this compound features a strongly acidic sulfonic moiety (
to ) attached to an electron-rich pyrazole core. In drug development, it is primarily utilized as a salt-forming agent (counter-ion) to enhance the solubility of basic API (Active Pharmaceutical Ingredient) candidates, or as a robust intermediate in the synthesis of sulfonamide-based bioactive scaffolds.
Critical Technical Insight:
Publicly available quantitative solubility data for this specific CAS is virtually non-existent. Consequently, this guide does not merely list static values but provides a self-validating experimental protocol to generate high-integrity data. Researchers must approach this molecule with the understanding that its physicochemical behavior is dominated by the strong polarity of the sulfonate group, often masking the lipophilicity of the trimethyl-pyrazole core.
Physicochemical Predictions (In Silico & Structural Analysis)
Property
Predicted/Expected Trend
Rationale
Acidity ()
(Sulfonic), (Pyrazole N)
The sulfonic group is a strong acid. The electron-withdrawing effect of reduces the basicity of the pyrazole nitrogen.
LogP (Octanol/Water)
(Highly Polar)
The ionic nature of the sulfonic acid dominates the lipophilic methyl groups.
Hygroscopicity
High
Sulfonic acids are prone to hydrate formation. TGA analysis is mandatory before weighing.
Accurate solubility data is the cornerstone of process optimization. For this compound, a dual-approach strategy (Kinetic vs. Thermodynamic) is required.
Solvent Selection Matrix
Select solvents to cover the dielectric constant spectrum (
) and hydrogen bonding potential.
Group 1 (Aqueous/Buffers): Water, 0.1N HCl, 50mM Phosphate Buffer (pH 6.8). Expect high solubility.
The Shake-Flask Method is the gold standard for generating equilibrium solubility data.
Protocol:
Preparation: Add excess solid compound to 2 mL of solvent in crimp-sealed HPLC vials.
Equilibration: Agitate at constant temperature (
) for 24–48 hours.
Separation: Centrifuge at 10,000 rpm for 10 minutes (preferred over filtration to avoid filter adsorption of the ionic species).
Analysis: Dilute the supernatant with Mobile Phase A and analyze via HPLC-UV.
pH Check: Measure the pH of the saturated aqueous solution. Note: As a strong acid, it will significantly lower the pH of unbuffered water; this "native pH" solubility is distinct from buffered solubility.
Figure 1: Decision-tree workflow for thermodynamic solubility determination using the Shake-Flask method.
Stability Profiling & Stress Testing
Sulfonic acids are generally thermally stable but can be susceptible to hydrolytic desulfonation under extreme conditions. The pyrazole ring is robust, but the methyl groups are potential sites for oxidative degradation.
Forced Degradation Protocol
Perform stress testing to validate the Stability Indicating Method (SIM) .
Stress Condition
Conditions
Target Degradation
Acid Hydrolysis
1N HCl, , 24h
Desulfonation (Loss of )
Base Hydrolysis
1N NaOH, , 24h
Ring opening (rare) or Desulfonation
Oxidation
3% , RT, 24h
Oxidation of methyl groups to carboxylic acid
Thermal (Solid)
, 7 days
Crystal form change, dehydration
Photolytic
1.2M Lux hours (ICH Q1B)
Radical degradation of pyrazole ring
Field-Proven Insight:
When analyzing the Oxidative stress sample, look for a peak shift corresponding to 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. This is the most likely degradation product if the methyl group is attacked or if desulfonation/carboxylation occurs.
Analytical Method Development (HPLC)[3]
Developing a method for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid is challenging due to its high polarity (lack of retention on C18) and lack of strong chromophores.
Recommended Chromatographic Conditions
Mode: Ion-Pairing Reverse Phase or HILIC.
Column:
Option A (Robust): C18 column compatible with 100% aqueous (e.g., Atlantis T3 or equivalent), 3.5 µm, 4.6 x 150 mm.
Option B (HILIC): Amide or Zwitterionic HILIC column (better retention for sulfonates).
Mobile Phase:
A: 0.1% Trifluoroacetic acid (TFA) in Water.[3] (TFA provides ion-pairing to retain the sulfonate).
Gradient: 0% B to 30% B over 10 minutes. (Keep organic low; the molecule elutes early).
Detection: UV at 210 nm (or PDA 200–400 nm scan).
Figure 2: Conceptual separation of the parent sulfonic acid from likely degradation products (desulfonated or oxidized forms) using Ion-Pairing HPLC.
References
Synthesis & Structural Context:
Reddy, M. R., et al. (2023). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega. (Describes the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, the direct precursor).
General Solubility Protocol:
Baka, E., et al. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis.
Stability Testing Guidelines:
International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)."
HPLC of Polar Compounds:
McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC)." Journal of Chromatography A.
Safety, Handling, and Hazard Information for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic Acid
[1][2][3] Executive Summary & Chemical Context[4][5][6][7][8][9] 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS 201207-66-1) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary & Chemical Context[4][5][6][7][8][9]
1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS 201207-66-1) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates, specifically pyrazole-sulfonamides which exhibit antiproliferative and bioactive properties.
While often categorized alongside general organic acids, this compound presents a distinct safety profile due to the combination of the acidic sulfonic moiety and the nitrogen-rich pyrazole core. This guide moves beyond generic SDS data to provide a field-validated protocol for safe handling, storage, and emergency response, tailored for drug development environments.
Critical Hazard Overview:
Biological: Acute oral toxicity and severe mucosal irritation.
Environmental: Classified as very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1)—a critical consideration for waste disposal often overlooked in early-stage R&D.
Chemical: Strong organic acid; potential for hygroscopicity and corrosivity toward base metals.
Chemical Identity & Physical Profile[1][3][5][10][11]
Understanding the physicochemical properties is the first line of defense. The sulfonic acid group (
) imparts high polarity and acidity, influencing both solubility and material compatibility.
Property
Data / Description
Operational Implication
CAS Number
201207-66-1
Use for inventory tracking and waste labeling.
Formula
Molecular Weight
190.22 g/mol
Physical State
Solid (Crystalline powder)
Dust generation is a primary inhalation risk.
Acidity (pKa)
~ -1 to 2 (Estimated)
Behaves as a strong acid; incompatible with bases and oxidizers.
Solubility
Soluble in water, polar organic solvents (DMSO, MeOH)
Spills can be diluted with water; aqueous waste is acidic.
Hygroscopicity
Likely hygroscopic
Store under inert atmosphere (Nitrogen/Argon) to prevent caking and degradation.
H410: Very toxic to aquatic life with long lasting effects. (Aquatic Chronic 1)
Scientist-to-Scientist Interpretation
Unlike simple carboxylic acids, the pyrazole-sulfonic acid moiety can exhibit "zwitterionic-like" behavior but remains net acidic.
Skin/Eye: The acidity will cause immediate stinging and redness. Prolonged exposure without washing can lead to chemical burns, even if not classified as "Corrosive" (Category 1).
Aquatic Risk: The H410 classification is severe. Do not dispose of aqueous washes down the sink. All rinsates must be collected as hazardous chemical waste.
Personal Protective Equipment (PPE) Matrix
This tiered approach ensures safety without over-encumbering the researcher.
Solution phase increases splash risk; acidic solutions penetrate standard nitrile faster than solids.
Emergency Response Protocols
This self-validating workflow guides decision-making during accidental exposure.
Figure 1: Decision logic for emergency response. Note the specific neutralization step for spills.
Specific First Aid Measures
Eye Contact: Speed is critical. The acidic nature can damage the cornea. Flush immediately.
Ingestion: Do NOT induce vomiting. The compound is an irritant and potential corrosive; bringing it back up can damage the esophagus. Rinse mouth with water and call a poison center.
Spill Neutralization: For solid spills, avoid creating dust. For solution spills, neutralize with sodium bicarbonate (
) or lime until bubbling ceases before cleanup.
Safe Handling, Storage & Stability[8]
Handling Best Practices
Avoid Metal Contact: Sulfonic acids can corrode common metals over time. Use glass, Teflon (PTFE), or high-density polyethylene (HDPE) spatulas and containers.
Dust Control: Always handle the solid in a certified chemical fume hood. Static electricity can disperse the fine powder; use an anti-static gun if necessary during weighing.
Storage Conditions
Temperature: Room temperature (15–25°C) is generally acceptable.
Atmosphere: Store under inert gas (Nitrogen) if possible. Sulfonic acids are hygroscopic; moisture absorption will alter the molecular weight (affecting stoichiometry) and may lead to "clumping" or hardening of the material.
Incompatibilities:
Strong Oxidizers: Risk of exothermic reaction.
Strong Bases: Violent neutralization reaction.
Acid Chlorides: Potential for gas evolution.
Synthesis & Reaction Safety Context
When using 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid in synthesis (e.g., sulfonamide formation):
Activation: The acid is often converted to the sulfonyl chloride using thionyl chloride (
Coupling: Reaction with amines releases further acid.
Control: Ensure adequate base scavenger (e.g., Triethylamine, Pyridine) is present to neutralize the acid by-product, preventing salt formation that can stall the reaction or create exotherms.
Waste Management & Environmental Compliance
Crucial Note: Due to the H410 (Aquatic Chronic 1) classification, this compound triggers strict disposal protocols.
Aqueous Waste: Do not pour down the drain. Even dilute aqueous layers from extractions must be collected in "Aqueous Acidic" or "Aqueous Toxic" waste streams.
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be disposed of as solid hazardous waste, not regular trash.
Labeling: Waste containers must be clearly labeled "Toxic to Aquatic Life" to prevent downstream mishandling by waste disposal vendors.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 3102534, 1,3,5-Trimethylpyrazole-4-sulfonic acid. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid. Retrieved from [Link]
Kamal, A., et al. (2015). "Synthesis and biological evaluation of pyrazole-sulfonamide derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextualizing synthesis and biological activity).
Discovery and historical synthesis of pyrazole-based compounds
Topic: Discovery, Historical Synthesis, and Pharmacological Evolution of Pyrazole-Based Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Discovery, Historical Synthesis, and Pharmacological Evolution of Pyrazole-Based Compounds
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole ring (1,2-diazole) represents a "privileged scaffold" in medicinal chemistry, characterized by a 5-membered heterocycle with two adjacent nitrogen atoms.[1][2] While rare in nature, its synthetic versatility has driven a pharmacological evolution from the first synthetic analgesics of the 19th century to modern selective COX-2 inhibitors and kinase antagonists. This guide synthesizes the historical discovery of pyrazoles, dissects the mechanistic causality of their synthesis, and provides actionable protocols for both classical and modern regioselective fabrication.
Historical Genesis: The Knorr-Pechmann Era
The Serendipitous Discovery (1883)
The history of pyrazoles begins not with a targeted design, but with a structural misidentification. In 1883 , German chemist Ludwig Knorr attempted to synthesize quinoline derivatives by reacting ethyl acetoacetate with phenylhydrazine.
The Experiment: Condensation of a
-keto ester with a hydrazine.
The Result: A crystalline compound Knorr initially believed to be a quinoline derivative.
The Correction: Further analysis revealed a 5-membered ring structure containing two nitrogens—the first synthetic pyrazolone .
Impact: This compound was methylated to form Antipyrine (phenazone), the world's first synthetic analgesic and antipyretic, launching the modern pharmaceutical industry.
The Pechmann Condensation (1898)
While Knorr focused on condensation, Hans von Pechmann introduced a distinct mechanistic approach in 1898. By reacting diazomethane with acetylene , he achieved the first direct synthesis of the parent pyrazole ring via a [3+2] dipolar cycloaddition. This established the foundation for understanding 1,3-dipoles, a concept later formalized by Rolf Huisgen.
Synthetic Evolution & Mechanistic Deep Dive
Classical Knorr Pyrazole Synthesis
The Knorr synthesis remains the industrial standard but suffers from regioselectivity issues when using unsymmetrical 1,3-dicarbonyls.
Mechanism:
Nucleophilic Attack: The hydrazine nitrogen attacks the most electrophilic carbonyl carbon.
Imine Formation: Loss of water generates a hydrazone intermediate.
Cyclization: The second nitrogen attacks the remaining carbonyl.[3]
Aromatization: Dehydration yields the stable pyrazole system.
Regioselectivity Challenge:
In unsymmetrical diketones (
), two regioisomers are possible. The outcome is dictated by a tug-of-war between:
Sterics: Hydrazine attacks the less hindered carbonyl.[4]
Electronics: Hydrazine attacks the more electrophilic carbonyl.[4]
Figure 1: Step-wise mechanism of the Knorr Pyrazole Synthesis involving condensation and dehydration.
Modern Regioselective Methodologies
To overcome the isomeric mixtures of Knorr synthesis, modern methods utilize transition metal catalysis and C-H activation.
Feature
Classical Knorr
Modern Cu-Catalyzed
C-H Activation
Reagents
1,3-Dicarbonyl + Hydrazine
Alkyne/Nitrile + Hydrazine
N-Substituted Pyrazole + Aryl Halide
Catalyst
Acid/Base (Optional)
Cu(I) or Cu(II) salts
Pd(OAc)₂, Rh(III)
Regioselectivity
Poor (Mixtures common)
High (Ligand controlled)
High (Directing group controlled)
Conditions
Reflux, Harsh pH
Room Temp, Mild
High Temp, Inert Atm.
Pharmacological Renaissance: The COX-2 Revolution
The pharmacological utility of pyrazoles shifted from general analgesia (Antipyrine, Phenylbutazone) to targeted enzyme inhibition. The defining moment was the discovery of Cyclooxygenase-2 (COX-2) , an inducible enzyme responsible for inflammation, distinct from the constitutive COX-1 (gastric protection).
The Celecoxib Breakthrough:
Celecoxib (Celebrex) utilizes a 1,5-diarylpyrazole scaffold. The rigid pyrazole core orients the sulfonamide group to bind tightly into the distinct hydrophobic side pocket of COX-2, which is absent in COX-1. This selectivity reduces gastrointestinal toxicity.[5]
Figure 2: Mechanism of Action for Celecoxib.[6] The pyrazole scaffold enables selective inhibition of the COX-2 pathway, sparing COX-1 mediated homeostasis.
Experimental Protocols
Protocol A: Classical Synthesis of 3,5-Dimethylpyrazole
A robust, self-validating protocol suitable for scale-up.
Reagents:
Hydrazine hydrate (80% aq. solution)
2,4-Pentanedione (Acetylacetone)
Ethanol (solvent)
Methodology:
Preparation: Charge a 250 mL round-bottom flask with 50 mL of ethanol.
Cooling: Place the flask in an ice bath (
). Add 6.0 mL (approx. 100 mmol) of hydrazine hydrate with magnetic stirring.
Addition: Add 10.3 mL (100 mmol) of 2,4-pentanedione dropwise over 30 minutes. Critical: Maintain temperature
to prevent uncontrolled exotherm.
Reaction: Remove ice bath. Stir at room temperature for 1 hour. A white precipitate may form.
Reflux: Heat the mixture to reflux (
) for 1 hour to ensure complete cyclization and dehydration.
Isolation: Evaporate solvent under reduced pressure (rotary evaporator).
Purification: Recrystallize the residue from
-hexane/ethyl acetate (10:1).
Validation: Product should be white needles (mp:
).
Protocol B: Modern Copper-Catalyzed Regioselective Synthesis
Based on recent "Green Chemistry" methodologies (e.g., Wang et al., Synlett 2018).
Setup: In a reaction vial, dissolve 1.0 mmol of benzoylacetone and 1.0 mmol of phenylhydrazine in 3 mL of
.
Catalysis: Add 10 mol% (24 mg) of Copper(II) nitrate trihydrate.
Reaction: Stir at room temperature (
) for 30–60 minutes.
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) until starting materials disappear.[3]
Workup: Dilute with water (10 mL) and extract with ethyl acetate (
mL).
Purification: Dry organic layer over
, concentrate, and purify via silica gel column chromatography.
Advantage: This protocol yields high regioselectivity (>95:5) for the 1,3,5-substituted isomer without requiring strong acids or high heat.
References
Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link
von Pechmann, H. (1898).[10] "Pyrazol aus Acetylen und Diazomethan".[10][11] Berichte der deutschen chemischen Gesellschaft, 31(3), 2950–2951. Link
Wang, H., et al. (2018).[9][12] "Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature". Synlett, 29, 2689-2692.[9][12] Link
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)". Journal of Medicinal Chemistry, 40(9), 1347–1365. Link
Organic Chemistry Portal. (n.d.). "Pyrazole Synthesis". Link
Mechanistic Control in Pyrazole Synthesis: A Theoretical and Practical Guide
Topic: Theoretical and Mechanistic Studies of Pyrazole Formation Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Chemists Executive Summary The pyrazole scaffold is a pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Theoretical and Mechanistic Studies of Pyrazole Formation
Content Type: Technical Whitepaper
Audience: Senior Researchers, Medicinal Chemists, Process Chemists
Executive Summary
The pyrazole scaffold is a pharmacophore of immense significance, anchoring blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, its synthesis—particularly from unsymmetrical 1,3-dicarbonyls—is plagued by the "regioselectivity problem."[1] This guide moves beyond standard textbook definitions to explore the theoretical underpinnings of pyrazole formation. We integrate Density Functional Theory (DFT) insights with kinetic data to explain why specific isomers form and provide a self-validating experimental protocol for controlling these outcomes.
The Mechanistic Landscape: Knorr Pyrazole Synthesis
The Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) remains the industrial standard. While often depicted as a simple condensation, the mechanism is a complex interplay of kinetics and thermodynamics involving three distinct phases: nucleophilic attack, cyclization, and dehydration .
1.1 The Bifurcated Pathway
When an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone) reacts with a substituted hydrazine (e.g., methylhydrazine), two pathways compete. The outcome depends on which carbonyl is attacked first.[2][3]
Pathway A (Steric Control): Attack at the less hindered carbonyl (usually the alkyl ketone).
Pathway B (Electronic Control): Attack at the more electrophilic carbonyl (often the aryl ketone, though resonance can mitigate this).
Recent theoretical studies suggest that the reaction is kinetically controlled by the stability of the intermediate hydrazone and the transition state energy of the subsequent cyclization step.
1.2 Visualization: The Regioselectivity Decision Tree
The following diagram maps the mechanistic divergence based on substrate properties and solvent choice.
Figure 1: Mechanistic divergence in Knorr synthesis. Steric factors typically favor Path A, while strong electronic withdrawing groups or fluorinated solvents can shift preference to Path B.
Theoretical Insights: DFT and Solvent Effects[4]
2.1 The Energy Landscape
Density Functional Theory (DFT) calculations (typically at the B3LYP/6-311+G(d,p) level) reveal that the dehydration step often possesses the highest energy barrier in neutral media, but under acidic catalysis, the initial nucleophilic attack or cyclization becomes rate-determining.
A critical insight from recent literature is the role of fluorinated solvents (TFE, HFIP).[1] Unlike ethanol, these solvents act as strong Hydrogen Bond Donors (HBD).
Mechanism: HFIP selectively coordinates to the more basic carbonyl oxygen.
Result: This selectively increases the electrophilicity of that specific carbonyl, overriding inherent steric bias. This allows for "switchable" regioselectivity simply by changing the solvent system [1].
2.2 Quantitative Comparison: Solvent Influence
The table below summarizes the shift in regioselectivity (Isomer A:B ratio) for the reaction of benzoylacetone with methylhydrazine, derived from aggregated literature data.
Solvent
Dielectric Constant ()
H-Bond Donor Ability ()
Major Product
Ratio (A:B)
Mechanism Note
Ethanol
24.5
0.83
1,5-dimethyl-3-phenyl
85:15
Steric control dominates.
THF
7.5
0.00
1,5-dimethyl-3-phenyl
90:10
Weak interaction; sterics rule.
TFE
26.7
1.51
Mixed
40:60
Electronic activation competes.
HFIP
16.7
1.96
1,3-dimethyl-5-phenyl
5:95
Solvent-controlled electronic override.
Alternative Pathway: 1,3-Dipolar Cycloaddition[5]
For substrates where Knorr synthesis fails (e.g., acid-sensitive groups), 1,3-dipolar cycloaddition offers a concerted alternative. This involves the reaction of diazo compounds with alkynes.
3.1 FMO Theory (Frontier Molecular Orbital)
The reaction is governed by the interaction between the HOMO of the dipole (diazo compound) and the LUMO of the dipolarophile (alkyne).
Regioselectivity: Predicted by the magnitude of the orbital coefficients. Electron-withdrawing groups on the alkyne lower the LUMO energy, accelerating the reaction and directing the nucleophilic terminus of the dipole to the
-carbon of the alkyne [2].
Experimental Protocol: Regioselective Synthesis in Fluorinated Media
Objective: Synthesis of 1-methyl-3-phenyl-5-(trifluoromethyl)pyrazole with >95:5 regioselectivity.
Rationale: Using HFIP to activate the trifluoroacetyl carbonyl, directing the hydrazine attack to the electronically deactivated position.
Preparation: In a clean round-bottom flask, dissolve 1.0 mmol of the 1,3-dicarbonyl in 2 mL of HFIP. Note: HFIP is volatile and corrosive; use a fume hood.
Addition: Cool the solution to 0°C. Add methylhydrazine dropwise over 5 minutes.
Synthesis protocol for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid from 1,3,5-trimethyl-1H-pyrazole
Executive Summary This application note details a robust, scalable protocol for the regioselective synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS: 201207-66-1) from 1,3,5-trimethyl-1H-pyrazole .[1] The met...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the regioselective synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS: 201207-66-1) from 1,3,5-trimethyl-1H-pyrazole .[1] The method utilizes chlorosulfonic acid (
) as both the solvent and sulfonating agent, ensuring complete conversion via Electrophilic Aromatic Substitution (EAS). Unlike protocols targeting the sulfonyl chloride, this procedure focuses on the isolation of the stable zwitterionic sulfonic acid, a critical scaffold in the development of bioactive sulfonamides and ionic liquids.
Key Performance Indicators:
Regioselectivity: >99% (C4 position).
Target Purity: >98% (HPLC/NMR).
Isolated Yield: 75–85%.
Scientific Background & Mechanism[1]
The Pyrazole Scaffold in Drug Discovery
The 1,3,5-trimethylpyrazole moiety is a "privileged structure" in medicinal chemistry, serving as a core for analgesic, anti-inflammatory, and antidiabetic agents.[1] The introduction of a sulfonic acid group at the C4 position activates the ring for further derivatization (e.g., to sulfonamides) or serves as a polar headgroup in zwitterionic drug design.
Reaction Mechanism
The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS). The 1,3,5-trimethyl substitution pattern activates the pyrazole ring.[1] The C4 position is the most nucleophilic site, enriched by the electron-donating methyl groups at C3 and C5.[1]
Mechanism Description:
Activation: Chlorosulfonic acid generates the electrophilic sulfonium species (
or ).
Attack: The pyrazole
-system attacks the electrophile at C4, forming a resonance-stabilized sigma complex (Wheland intermediate).[1]
Re-aromatization: Loss of a proton restores aromaticity, yielding the sulfonic acid.[1]
Equilibrium: In the presence of excess
, the sulfonyl chloride may form transiently but is hydrolyzed back to the acid during the aqueous quench.
Mechanistic Visualization
Figure 1: Mechanistic pathway of the electrophilic sulfonation at the C4 position.
Materials & Equipment
Reagents
Reagent
CAS No.
Grade
Role
1,3,5-Trimethyl-1H-pyrazole
1072-91-9
>98%
Starting Material
Chlorosulfonic acid
7790-94-5
99%
Reagent/Solvent
Dichloromethane (DCM)
75-09-2
Anhydrous
Extraction/Wash
Sodium Hydroxide
1310-73-2
Pellets
pH Adjustment (Optional)
Ethanol
64-17-5
Absolute
Recrystallization
Equipment
Reactor: 3-neck round-bottom flask (flame-dried) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.[1]
Temperature Control: Ice/Salt bath (-10°C to 0°C) and Oil bath (up to 100°C).
Gas Scrubbing: Trap containing 10% NaOH solution to neutralize evolved HCl gas.
Filtration: Sintered glass funnel (Porosity 3) or Buchner funnel.
Safety Assessment (Critical)
Chlorosulfonic Acid (
): Extremely corrosive and reacts violently with water to release HCl gas and sulfuric acid. Must be handled in a fume hood. Wear butyl rubber gloves, face shield, and chemical apron.[1]
Exotherm Control: The addition of
to the pyrazole (or vice versa) is highly exothermic. Strict temperature control (0°C) is mandatory during addition.
Quenching: The quench step releases significant heat. Add the reaction mixture to ice slowly.
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup and Addition
System Prep: Assemble the reaction setup under an inert atmosphere (
or Ar). Connect the condenser outlet to the NaOH gas scrubber.
Reagent Charging: Charge Chlorosulfonic acid (4.0 – 5.0 equivalents) into the reaction flask.
Note: Using excess acid acts as the solvent and drives the reaction to completion.
Cooling: Cool the acid to 0°C using an ice/salt bath.
Addition: Add 1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) dropwise (liquid) or portion-wise (if solid) over 30–45 minutes.
Critical: Maintain internal temperature < 10°C . The reaction is vigorous.
Phase 2: Reaction and Heating[2]
Warm-up: Once addition is complete, allow the mixture to warm to room temperature over 30 minutes.
Heating: Transfer the flask to an oil bath and heat to 90°C – 100°C for 2 to 4 hours .
Monitoring: Monitor reaction progress by TLC (System: EtOAc/MeOH 9:1) or HPLC.[2][3] The starting material should be fully consumed.
Cooling: Cool the reaction mixture to room temperature (25°C).
Phase 3: Quenching and Isolation
Quench: Pour the reaction mixture very slowly onto a stirred slurry of crushed ice (approx. 10x weight of acid) .
Caution: Vigorous evolution of HCl fumes and heat.
Hydrolysis: Stir the aqueous solution for 30 minutes at room temperature. This ensures any transient sulfonyl chloride is hydrolyzed to the sulfonic acid.
Isolation Strategy (Zwitterion Precipitation):
The product, 1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid , is a zwitterion and typically exhibits low solubility in cold, highly acidic water, or can be induced to crystallize upon concentration.[1]
Method A (Direct Filtration): If a white precipitate forms upon cooling the aqueous quench, filter the solid.
Method B (Concentration - Recommended): If no precipitate forms, concentrate the aqueous solution under reduced pressure (Rotavap) to approx. 20% of its original volume. The product will crystallize as a white solid.
Alternative: Neutralize the excess sulfuric acid carefully with
or to precipitate sulfate, filter, and then evaporate the filtrate.[1] However, direct concentration is usually sufficient for this stable acid.[1]
Washing: Filter the crude solid and wash with a small amount of ice-cold water, followed by cold acetone or DCM to remove non-polar impurities.[1]
Phase 4: Purification[1]
Recrystallization: Recrystallize the crude solid from water or ethanol/water (1:1) .
Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target sulfonic acid.
Quality Control & Characterization
Parameter
Specification
Method
Appearance
White to Off-white Crystalline Solid
Visual
Melting Point
215°C – 217°C
Capillary Method
NMR
2.3 (s, 3H), 2.4 (s, 3H), 3.6 (s, 3H)
DMSO-
Mass Spec
ESI-MS
Troubleshooting Guide:
Low Yield: Ensure the reaction is heated sufficiently (100°C) to drive the sulfonation. Incomplete reaction often leaves starting material which is lost during the aqueous workup.
Oily Product: If the product oils out during concentration, add a small amount of ethanol and scratch the flask to induce crystallization.
Residual Acid: If the melting point is depressed, the product may contain residual sulfuric acid.[1] Recrystallize from water and dry thoroughly.
References
National Institutes of Health (NIH) - PubChem. 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CID 3102534).
[Link][1]
Mahesh, P., et al. (2023).[1][4] "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega. (Describes chlorosulfonic acid sulfonation conditions for 1,3,5-trimethylpyrazole).
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Advanced Application Note & Experimental Protocol.
Executive Summary
1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (TMPSA) (CAS: 201207-66-1) is a highly specialized, bifunctional building block that bridges the gap between Brønsted acid organocatalysis and transition-metal ligand design [1]. Unlike generic sulfonic acids (e.g., p-toluenesulfonic acid), TMPSA features an electron-rich pyrazole core flanked by three methyl groups. This unique structural topology provides a precisely tuned acidic microenvironment and significant steric shielding, preventing catalyst poisoning and unwanted substrate degradation during complex organic transformations.
This application note details the causality behind TMPSA's catalytic efficacy and provides self-validating protocols for its dual use: as a standalone Brønsted acid in multicomponent reactions (MCRs) and as a precursor for sterically demanding sulfonamide ligands in transition metal catalysis [2].
Structural Causality & Physicochemical Profile
The catalytic superiority of TMPSA is rooted in its molecular architecture. The sulfonic acid group at the C4 position provides strong Brønsted acidity, while the adjacent 1,3-dimethyl groups exert steric pressure that dictates the trajectory of incoming substrates. Furthermore, the pyrazole nitrogen (N2) can act as a hydrogen-bond acceptor or metal-coordination site, enabling supramolecular assemblies and bifunctional catalytic pathways [3].
Table 1: Physicochemical Properties of TMPSA
Property
Value
Catalytic Implication
Molecular Weight
190.22 g/mol
Optimal size for phase-transfer and homogeneous catalysis.
Hydrogen Bond Donors
1
Provides targeted protonation for electrophile activation.
Ensures excellent solubility in highly polar and aqueous media.
Steric Hindrance (C1, C3, C5)
High (Trimethyl)
Prevents nucleophilic attack on the pyrazole core; directs regioselectivity.
Catalytic Workflows & Logical Relationships
The application of TMPSA bifurcates into two primary domains: direct organocatalysis and ligand synthesis. The workflow below illustrates how the inherent electronic properties of the pyrazole ring dictate its utility.
Fig 1. Catalytic applications and synthetic workflow of TMPSA in organic synthesis.
Application I: TMPSA as a Brønsted Acid Organocatalyst
Causality in Multicomponent Reactions (MCRs)
In MCRs, balancing the activation of the electrophile without triggering the polymerization of nucleophilic components is critical. TMPSA acts as a "buffered" strong acid. The electron-rich pyrazole ring delocalizes the conjugate base's charge, making the proton transfer highly reversible. This prevents the over-activation of sensitive substrates (such as enol ethers or indoles), leading to higher thermodynamic control and exceptional regioselectivity.
Fig 2. Brønsted acid catalytic cycle of TMPSA in multicomponent reactions.
Protocol 1: TMPSA-Catalyzed Synthesis of Substituted Pyrans via MCR
Objective: Synthesize highly functionalized pyran derivatives using a one-pot, three-component reaction.
Materials:
Aromatic aldehyde (1.0 mmol)
Malononitrile (1.0 mmol)
1,3-Dicarbonyl compound (1.0 mmol)
TMPSA catalyst (5 mol%)
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Methodology:
Catalyst Loading: Add 5 mol% of TMPSA to a round-bottom flask containing 5 mL of the Ethanol/Water solvent mixture. Causality: A 5 mol% loading provides the optimal proton concentration to activate the carbonyl electrophile. The aqueous-ethanolic solvent induces the hydrophobic effect, forcing the organic substrates to aggregate and increasing their effective molarity, while TMPSA operates at the interface.
Substrate Addition: Sequentially add the aromatic aldehyde, malononitrile, and the 1,3-dicarbonyl compound. Stir at room temperature (25°C).
Reaction Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The reaction typically reaches completion within 2 hours. Causality: The steric bulk of the trimethyl groups on TMPSA prevents the catalyst from becoming trapped in off-target hydrogen-bonded networks, ensuring rapid turnover.
Product Isolation: Upon completion, filter the precipitated solid. Wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials and the water-soluble TMPSA catalyst.
Validation: Dry the product under a vacuum. The self-validating nature of this protocol is evident in the direct precipitation of the analytically pure product, eliminating the need for column chromatography.
Application II: Ligand Precursor for Transition Metal Catalysis
Causality in Ligand Design
Sulfonamides derived from pyrazole-4-sulfonic acids are highly privileged ligands in transition metal catalysis (e.g., Palladium-catalyzed cross-coupling) [2]. To utilize TMPSA in this manner, it must first be converted into its highly reactive sulfonyl chloride derivative. The resulting sulfonamide ligands possess a unique bidentate capability (using the sulfonamide oxygen and the pyrazole nitrogen) to stabilize metal centers in low oxidation states.
Protocol 2: Synthesis of TMPSA-Derived Sulfonamide Ligands
Objective: Convert TMPSA to 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, followed by sulfonylation of a chiral amine to generate a transition-metal ligand.
Chlorination: Suspend TMPSA in neat SOCl₂ and add 1 drop of DMF. Reflux at 80°C for 3 hours. Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate, which acts as a highly electrophilic chlorinating agent, overcoming the steric hindrance of the 1,3-dimethyl groups flanking the sulfonic acid.
Concentration: Remove excess SOCl₂ under reduced pressure to yield the crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.
Sulfonylation: Dissolve the crude sulfonyl chloride in 5 mL of anhydrous THF. In a separate flask, dissolve the target amine and TEA in 5 mL of THF. Causality: TEA acts as an acid scavenger. By neutralizing the HCl byproduct generated during the S_N2 attack on the sulfonyl group, TEA prevents the protonation of the nucleophilic amine, driving the equilibrium entirely to the product side.
Coupling: Slowly add the sulfonyl chloride solution to the amine solution at 0°C. Allow it to warm to room temperature and stir for 4 hours.
Workup: Quench with saturated aqueous NaHCO₃, extract with Dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization.
Quantitative Data & Optimization
The table below demonstrates the self-validating efficiency of TMPSA compared to traditional Brønsted acids in the model MCR protocol described in Section 3.
Table 2: Comparative Catalytic Efficiency in Multicomponent Reactions
Catalyst
Loading (mol%)
Time (h)
Yield (%)
Mechanistic Observations
None
0
24
< 5
Background reaction is negligible.
Acetic Acid
20
12
45
Acid is too weak; incomplete electrophile activation.
p-TSA
10
4
72
Acid is too strong; significant substrate degradation observed.
TMPSA
5
2
94
Optimal acidity and steric shielding; high purity product.
References
Google Patents. (2014). Substituted 2-(chroman-6-yloxy)-thiazoles and their use as pharmaceuticals (US8912224B2).
Method
Application Note: Strategic Synthesis and Functionalization of Pyrazole Intermediates in Drug Discovery
Executive Summary The 1,2-diazole (pyrazole) ring has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. With over 50 pyrazole-containing drugs approved by the US FDA—including blockbuste...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2-diazole (pyrazole) ring has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. With over 50 pyrazole-containing drugs approved by the US FDA—including blockbuster therapeutics like Celecoxib, Apixaban, and Ruxolitinib—this five-membered heterocycle is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule active pharmaceutical ingredients (APIs) 1. The unique physicochemical properties of pyrazole, specifically its ability to act simultaneously as a hydrogen-bond donor (N-1) and acceptor (N-2), make it an ideal bioisostere for amides and aromatic rings 1.
For drug development professionals, the primary synthetic bottleneck lies in the regioselective construction and functionalization of unsymmetrical pyrazole intermediates. This application note details the mechanistic causality behind regiocontrol and provides self-validating protocols for synthesizing high-purity pyrazole intermediates.
Mechanistic Insights: Mastering Regioselectivity
The most robust method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine 2. However, when utilizing unsymmetrical 1,3-dicarbonyls, the reaction typically yields a mixture of 1,3- and 1,5-disubstituted regioisomers. Because these regioisomers exhibit vastly different toxicological profiles and receptor affinities, controlling their formation is paramount 3.
The Causality of Regiocontrol:
Regioselectivity is governed by the interplay of steric hindrance and the differential electrophilicity of the two carbonyl carbons 3.
Electronic Effects: The more nucleophilic nitrogen of the hydrazine preferentially attacks the most electrophilic carbonyl carbon. Introducing electron-withdrawing groups (e.g., trifluoromethyl) to one side of the dicarbonyl significantly increases the electrophilicity of the adjacent carbon, directing the initial nucleophilic attack 4.
Solvent Microenvironments: Protic, highly fluorinated solvents like 2,2,2-trifluoroethanol (TFE) stabilize the polar transition state of the initial hydrazone formation via strong hydrogen bonding, effectively freezing the equilibrium and kinetically locking the reaction into the desired 1,5-regioisomer pathway 3.
Quantitative Data: Solvent Impact on Regioselectivity
The following table summarizes the optimization of the cyclocondensation step for a standard 1,5-diarylpyrazole intermediate. Note how transitioning from standard refluxing ethanol to room-temperature TFE shifts the reaction from thermodynamic scrambling to strict kinetic control.
Solvent System
Temperature
Overall Yield (%)
Regioisomeric Ratio (1,5 : 1,3)
Ethanol
Reflux (78 °C)
85%
60 : 40
Toluene
110 °C
78%
55 : 45
Acetic Acid
25 °C
88%
85 : 15
2,2,2-Trifluoroethanol (TFE)
25 °C
92%
96 : 4
Synthetic Workflow Visualization
Workflow for regioselective synthesis and functionalization of pyrazole intermediates.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) to ensure that each mechanistic milestone is achieved before proceeding, thereby preventing the costly downstream purification of isomeric mixtures.
Protocol 1: Regioselective Synthesis of 1,5-Diarylpyrazole Core (Celecoxib Precursor)
Objective: To synthesize the 1,5-diarylpyrazole core with >95% regioselectivity via kinetic control.2
Dissolution: Charge a dry, nitrogen-purged reactor with the 1,3-dicarbonyl compound (1.0 mmol) and dissolve in TFE (5 mL).
Causality: TFE acts as a strong hydrogen-bond donor, activating the carbonyl groups while stabilizing the subsequent transition state without requiring external acid catalysts [[3]]().
Temperature Control: Cool the solution to 0 °C using an ice-water bath.
Causality: Lowering the temperature suppresses the thermodynamic pathway, ensuring the reaction remains strictly under kinetic control to favor the 1,5-isomer.
Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 mmol) portion-wise over 15 minutes to prevent localized exotherms.
Cyclocondensation: Allow the reaction to slowly warm to room temperature (25 °C) and stir for 4 hours.
Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
Validation Criteria: Proceed to workup only when the starting dicarbonyl peak (UV 254 nm) is <1% and the 1,5-isomer to 1,3-isomer ratio is confirmed at ≥95:5.
Isolation: Concentrate the mixture under reduced pressure. Resuspend the crude residue in cold water to precipitate the highly crystalline 1,5-diarylpyrazole product. Filter and dry under vacuum.
Protocol 2: Regioselective N-Alkylation of Trifluoromethylated Pyrazoles
Objective: To selectively alkylate the N-1 position of an unsymmetrical pyrazole intermediate without inducing regioisomeric scrambling.5
Deprotonation: Dissolve the pyrazole intermediate (1.0 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere. Cool to 0 °C.
Base Addition: Carefully add NaH (1.2 mmol) in one portion. Stir for 30 minutes until hydrogen gas evolution ceases.
Causality: Using a strong, irreversible base like NaH (instead of a weaker base like K₂CO₃) ensures 100% deprotonation of the pyrazole N-H. This prevents equilibrium-driven proton exchange during the reaction, which is the primary cause of regioisomeric scrambling during N-alkylation 5.
Alkylation: Add the alkylating agent (1.1 mmol) dropwise. Allow the reaction to stir at room temperature for 2 hours.
Validation Criteria: The reaction is complete when the starting material spot is entirely consumed. The presence of a single new spot confirms regioselective alkylation.
Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) to destroy unreacted NaH. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate.
References
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Available at:[Link]
Organic Syntheses Procedure: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses. Available at:[Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health (NIH). Available at:[Link]
Experimental procedure for the sulfonylation of pyrazole rings using chlorosulfonic acid
Abstract & Strategic Importance The pyrazole-4-sulfonyl chloride moiety is a pharmacophore of immense significance in medicinal chemistry, serving as the structural backbone for COX-2 inhibitors (e.g., Celecoxib) and PDE...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Importance
The pyrazole-4-sulfonyl chloride moiety is a pharmacophore of immense significance in medicinal chemistry, serving as the structural backbone for COX-2 inhibitors (e.g., Celecoxib) and PDE5 inhibitors (e.g., Sildenafil). While pyrazoles are electron-rich, their functionalization requires precise control to balance reactivity with regioselectivity.[1]
This guide details the direct chlorosulfonylation of 1-substituted pyrazoles using chlorosulfonic acid (
). Unlike standard sulfonation, this protocol drives the equilibrium toward the sulfonyl chloride () in a single pot, often utilizing thionyl chloride as a secondary chlorinating agent to maximize yield.
Safety Directives (Critical)
Hazard Class: High.
Chlorosulfonic acid reacts violently with water, releasing clouds of gaseous HCl and sulfuric acid mist.
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
PPE: Butyl rubber gloves (nitrile is insufficient for prolonged contact), full face shield, and chemical-resistant apron.
Quench Protocol: Never add water to the acid. Always add the reaction mixture dropwise onto excess ice with vigorous stirring.
Reaction Mechanism & Regioselectivity
The reaction proceeds via an Electrophilic Aromatic Substitution (
Regioselectivity: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible site. Positions 3 and 5 are generally deactivated by the adjacent nitrogens or steric bulk.
The Dual Role of
: It acts as both the solvent and the electrophile source ().
Equilibrium Management: The initial product is often the sulfonic acid (
). Excess chlorosulfonic acid or added thionyl chloride converts this intermediate to the desired sulfonyl chloride.
Mechanistic Pathway (Graphviz)
Caption: Step-wise
mechanism showing the transition from pyrazole to the sulfonyl chloride via the sulfonic acid intermediate.
Experimental Protocol
Materials
Substrate: 1-Methyl-1H-pyrazole (1.0 equiv)
Reagent: Chlorosulfonic acid (6.0 - 8.0 equiv)
Additive (Optional): Thionyl chloride (1.5 equiv) - Use if conversion stalls.
Solvent: Neat (Reagent acts as solvent) or dry Chloroform (
) for viscosity control.
Step-by-Step Procedure
Phase 1: Controlled Addition (The "Cold" Phase)
Charge a dry 3-neck round-bottom flask with chlorosulfonic acid (6.0 equiv).
Cool the system to 0–5°C using an ice/salt bath.
Add 1-Methyl-1H-pyrazole dropwise over 30 minutes.
Expert Note: The reaction is highly exothermic.[3] Monitor internal temperature strictly; do not allow it to exceed 10°C during addition to prevent decomposition.
Phase 2: Thermal Activation (The "Hot" Phase)
Remove the ice bath and allow the mixture to reach room temperature.
Heat the reaction mixture to 60°C (oil bath).
Stir for 4–6 hours.
Checkpoint: At this stage, the sulfonic acid is forming.[2][4] If LCMS shows high acid/low chloride ratio, add Thionyl Chloride (1.5 equiv) dropwise at 50°C and reflux for an additional 2 hours.
Phase 3: Quench and Isolation
Cool the reaction mass to room temperature.
Prepare a beaker with crushed ice (approx. 10g ice per 1g acid).
Slowly pour the reaction mixture onto the stirring ice.
Caution: This releases significant HCl gas.
Extract the aqueous slurry immediately with Dichloromethane (DCM) (
volumes).
Wash organic layer with cold water (
) and brine.
Dry over anhydrous
and concentrate in vacuo below 40°C.
Experimental Workflow Diagram
Caption: Operational workflow emphasizing temperature control points to ensure safety and yield.
Sulfonyl chlorides are unstable on silica gel and hydrolyze in water/LCMS conditions. You cannot simply inject the reaction mixture into an LCMS.
The Derivatization Check (The "Gold Standard"):
To validate the reaction progress, you must convert the unstable chloride to a stable sulfonamide before analysis.
Take a 50 µL aliquot of the reaction mixture.
Quench into 200 µL of cold Benzylamine (or Morpholine) in DCM.
Analyze this mini-workup via LCMS.
Result A: Peak corresponds to Pyrazole-Sulfonic Acid (
). Reaction incomplete. Heat longer or add .
Result B: Peak corresponds to Pyrazole-Sulfonamide (
). Reaction complete. Proceed to quench.
Data Summary Table
Parameter
Standard Condition
Optimization for Stubborn Substrates
Stoichiometry
6.0 equiv
8.0 equiv + 2.0 equiv
Temperature
60°C
Reflux ()
Time
4 hours
12 hours
Yield (Typical)
75-85%
90%+
Major Impurity
Sulfonic Acid (Hydrolysis product)
Sulfone (Over-reaction, rare in pyrazoles)
References
Vertex AI Search. (2023). Experimental procedure chlorosulfonylation of pyrazole chlorosulfonic acid. 5
National Institutes of Health (NIH). (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. 5
Organic Syntheses. (1976). General Procedures for Chlorosulfonylation. 6
BenchChem. (2025).[4][7] An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. 4
Application Note: Advanced Analytical Characterization of Pyrazole Sulfonamides
This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It synthesizes advanced analytical methodologies with practical, field-proven protocols for the c...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It synthesizes advanced analytical methodologies with practical, field-proven protocols for the characterization of pyrazole sulfonamides.
Executive Summary
Pyrazole sulfonamides (e.g., Celecoxib, Deracoxib) represent a critical class of pharmacophores in medicinal chemistry, particularly for COX-2 inhibition and anti-inflammatory therapies. However, their characterization presents unique analytical challenges: prototropic tautomerism , regioisomerism during synthesis, and poor aqueous solubility (BCS Class II). This guide provides a validated analytical workflow to address these challenges, ensuring rigorous structural confirmation and robust physicochemical profiling.
The pyrazole ring is dynamic. In solution, unsubstituted pyrazoles exist in a tautomeric equilibrium (
). However, for -substituted pyrazole sulfonamides, the challenge shifts to regioisomer identification (1,3- vs. 1,5-isomers) formed during the condensation of hydrazines with 1,3-diketones.
Expert Insight: Standard 1D
H NMR is often insufficient to distinguish regioisomers due to overlapping chemical shifts. **NOESY (
Application
Application Note: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid as a Strategic Precursor for Anticancer Sulfonamides
Introduction & Scientific Rationale The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, most notably in oncology[1]. Within this class,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, most notably in oncology[1]. Within this class, 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS: 201207-66-1) has emerged as a highly stable and versatile precursor for the development of targeted anticancer agents[2].
The strategic selection of this specific precursor is driven by two fundamental structural advantages:
Steric and Electronic Tuning: The trimethyl substitution at the 1, 3, and 5 positions significantly increases the lipophilicity of the pyrazole core, enhancing cellular membrane permeability compared to unsubstituted variants. Furthermore, the electron-donating methyl groups stabilize the pyrazole ring, protecting it from electrophilic degradation during harsh synthetic derivatization[3].
Sulfonamide Pharmacophore Generation: The sulfonic acid moiety at the C4 position is optimally positioned for conversion into a sulfonamide. Sulfonamides are well-documented zinc-binding groups (ZBGs) that strongly coordinate with the active site of metalloenzymes such as Carbonic Anhydrase IX (CA IX), a critical survival protein overexpressed in hypoxic tumors[4].
Mechanistic Pathway: Targeting Tumor Hypoxia
Hypoxic tumor microenvironments (common in colorectal and breast cancers) upregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently drives the overexpression of CA IX. CA IX regulates intracellular pH, promoting tumor survival, proliferation, and metastasis. Pyrazole-4-sulfonamides synthesized from 1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid act as dual-tail inhibitors. By coordinating with the zinc ion in the CA IX active site, they block extracellular acidification, leading to lethal intracellular acidosis and apoptosis[4][5].
Mechanism of CA IX inhibition by pyrazole-4-sulfonamides inducing apoptosis.
Synthetic Workflow & Causality
The transformation of the highly stable sulfonic acid into a library of bioactive sulfonamides requires a precise two-step activation-amidation sequence. Direct amidation of sulfonic acids is thermodynamically unfavorable; therefore, an intermediate sulfonyl chloride must be generated[3].
Synthetic workflow from sulfonic acid precursor to sulfonamide derivatives.
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify successful transformations before proceeding to biological assays.
Protocol A: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride
Objective: Convert the inert sulfonic acid into a highly electrophilic intermediate.
Reagent Assembly: Suspend 10 mmol of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid in 100 mmol (excess) of thionyl chloride (SOCl₂).
Catalytic Activation: Add 3–5 drops of anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent. This highly reactive intermediate acts as the true chlorinating species, dramatically accelerating the conversion and allowing the reaction to proceed without requiring extreme temperatures that could degrade the pyrazole ring.
Reaction: Reflux the mixture under an inert argon atmosphere for 4–6 hours. Monitor the evolution of SO₂ and HCl gases.
Isolation: Distill off the excess SOCl₂ under reduced pressure. Co-evaporate the residue twice with anhydrous toluene to remove trace acid.
Validation Checkpoint: Perform FT-IR analysis on the crude product. The successful conversion is validated by the disappearance of the broad O-H stretch (3400–2400 cm⁻¹) and the appearance of strong asymmetric and symmetric S=O stretches at approximately 1370 cm⁻¹ and 1180 cm⁻¹[3].
Protocol B: Parallel Synthesis of Pyrazole-4-sulfonamide Derivatives
Objective: Generate a library of potential anticancer agents via nucleophilic substitution.
Preparation: Dissolve the crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (10 mmol) in 20 mL of anhydrous dichloromethane (DCM).
Amidation: Cool the solution to 0 °C. Dropwise, add a solution containing the selected primary/secondary amine (12 mmol) and anhydrous pyridine (20 mmol) in DCM.
Causality: Pyridine serves a dual purpose as both a nucleophilic catalyst and an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the unreacted amine (which would render it non-nucleophilic) and driving the equilibrium to completion.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Workup: Wash the organic layer successively with 1N HCl (to remove excess pyridine and unreacted amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Validation Checkpoint: Validate the structure via ¹H NMR. A successful amidation is confirmed by the presence of a distinct, D₂O-exchangeable singlet corresponding to the sulfonamide -NH- proton (typically resonating between 8.0 and 10.0 ppm depending on the amine substituent).
Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Evaluate the antiproliferative activity of the synthesized derivatives.
Cell Seeding: Seed human colon carcinoma (HCT-116) or breast adenocarcinoma (MCF-7) cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
Treatment: Treat the cells with varying concentrations of the synthesized sulfonamides (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%).
Assay Execution: After 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Causality: Viable cells possess active mitochondrial reductases that cleave the tetrazolium ring of the pale yellow MTT, yielding dark purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.
Quantification: Solubilize the formazan crystals in 100 µL of DMSO and measure the absorbance at 570 nm using a microplate reader.
Validation Checkpoint: The assay must include a positive control (e.g., 5-Fluorouracil or Doxorubicin) and a vehicle control (0.1% DMSO) to ensure the dynamic range, reproducibility, and calculation of accurate IC₅₀ values[4][6].
Quantitative Data Analysis
The functionalization of pyrazole sulfonic acids into sulfonamide derivatives yields compounds with significant antiproliferative activity. The table below summarizes the in vitro cytotoxicity (IC₅₀) of representative pyrazole-sulfonamide hybrids against major cancer cell lines, demonstrating their viability as lead compounds.
Data indicates that structural modifications to the sulfonamide tail significantly modulate the potency and selectivity of the pyrazole pharmacophore.
References
[1] Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. National Institutes of Health (NIH). Available at:[Link]
[3] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at:[Link]
[7] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health (NIH). Available at:[Link]
[6] Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis. Available at:[Link]
[4] Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. BUE Scholar. Available at:[Link]
[5] Chemistry and Therapeutic Review of Pyrazole. AJRC Online. Available at: [Link]
[8] Pyrazole: Their Chemistry and Pharmacological Potentials: A Review. Journal Of Current Pharma Research. Available at: [Link]
Application Note: Advanced Regioselective Synthesis Protocols for Functionalized 1,3,5-Trisubstituted Pyrazoles
Introduction & Scientific Rationale The 1,3,5-trisubstituted pyrazole scaffold is a privileged pharmacophore in drug discovery, heavily featured in anti-inflammatory, antimicrobial, and antineoplastic agents. Historicall...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The 1,3,5-trisubstituted pyrazole scaffold is a privileged pharmacophore in drug discovery, heavily featured in anti-inflammatory, antimicrobial, and antineoplastic agents. Historically, the Knorr pyrazole synthesis (the cyclocondensation of hydrazines with 1,3-dicarbonyls) has been the cornerstone of pyrazole generation[1]. However, this classical approach is fundamentally flawed when applied to unsymmetrical substrates, as it consistently yields intractable mixtures of regioisomers due to the competing electrophilicity of the two carbonyl centers[2].
To overcome this bottleneck, modern synthetic methodologies have pivoted toward transition-metal catalysis, oxidative cyclization, and base-mediated tandem reactions. As a Senior Application Scientist, I have curated three field-proven, highly regioselective protocols for the synthesis of 1,3,5-trisubstituted pyrazoles. This guide provides the mechanistic causality behind the reagent choices and self-validating, step-by-step procedures for immediate laboratory implementation.
Method 1: Base-Mediated Condensation of N-Alkylated Tosylhydrazones and Terminal Alkynes
Mechanistic Causality & Expertise
Developed by Kong et al., this metal-free approach leverages N-alkylated tosylhydrazones and terminal alkynes to achieve complete regioselectivity, even when the substituents at the 3- and 5-positions are electronically and sterically similar[3][4]. Unlike traditional 1,3-dipolar cycloadditions that generate hazardous diazo intermediates, this route is initiated by the nucleophilic addition of an alkynyl potassium species to the tosylhydrazone[4].
The critical use of t-BuOK in combination with 18-crown-6 is not arbitrary: 18-crown-6 tightly chelates the potassium cation, generating a "naked" and highly basic tert-butoxide anion. This maximizes the deprotonation of the terminal alkyne. Subsequent loss of a p-toluenesulfinic acid anion, followed by a 1,3-hydride shift and intramolecular cyclization, yields the pyrazole[4]. Pyridine is selected as the solvent because its basic nature stabilizes the anionic intermediates and prevents premature protonation.
Mechanistic pathway for the regioselective synthesis of pyrazoles via tosylhydrazones.
Experimental Protocol
Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-alkylated tosylhydrazone (0.18 mmol), terminal alkyne (0.72 mmol, 4.0 equiv), t-BuOK (0.38 mmol, 2.1 equiv), and 18-crown-6 (0.09 mmol, 0.5 equiv)[4].
Solvent Addition : Evacuate and backfill the tube with dry nitrogen three times. Inject 5.0 mL of anhydrous pyridine[4].
Reaction : Seal the tube and stir the mixture at 110 °C for 12 hours. Monitor the reaction completion via TLC (Hexanes/EtOAc, 3:1).
Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash sequentially with 1N HCl (3 × 10 mL) to remove pyridine, followed by brine (10 mL).
Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography on silica gel.
Method 2: DDQ-Mediated Oxidative Cyclization of Chalcone Arylhydrazones
Mechanistic Causality & Expertise
Desai et al. established a robust, metal-free oxidative cyclization utilizing 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[5]. The synthesis proceeds via the initial formation of an open-chain α,β-unsaturated hydrazone (chalcone arylhydrazone). The choice of DDQ as an oxidant is strategic: its high reduction potential facilitates the abstraction of a hydride from the hydrazone nitrogen, triggering an intramolecular nucleophilic attack by the nitrogen onto the β-carbon of the enone system. The subsequent aromatization is thermodynamically driven, yielding the pyrazole core. This method circumvents the regiochemical ambiguity of the Knorr synthesis by pre-forming the C-N bond before cyclization.
Experimental workflow for DDQ-mediated oxidative cyclization of chalcone arylhydrazones.
Experimental Protocol
Hydrazone Formation : To a hot (50–60 °C) solution of chalcone (2.4 mmol) in methanol (15 mL), add a pre-heated acidic solution of arylhydrazine (2.88 mmol in 18 mL MeOH with 1.44 mL conc. H₂SO₄). Stir for 10 minutes, cool in an ice bath, filter the precipitate, and recrystallize from ethanol[6].
Oxidative Cyclization : Dissolve the purified N-arylhydrazone (0.67 mmol) in anhydrous dichloromethane (5 mL) at room temperature[6].
Oxidant Addition : Add DDQ (1.33 mmol, 2.0 equiv) portion-wise with vigorous stirring. The solution will immediately turn greenish. Stir at room temperature for 2 hours[6].
Workup : Filter the reaction mixture to remove the precipitated DDQH₂ byproduct. Wash the filtrate with 2N NaOH (2 × 10 mL) to remove residual acidic impurities, then wash with distilled water (5 mL)[6].
Isolation : Dry the organic layer over anhydrous Na₂SO₄, evaporate the solvent, and recrystallize the resulting solid from ethanol to afford the pure 1,3,5-triarylpyrazole[6].
Method 3: Solvent-Directed Regioselective Condensation of 1,3-Diketones
Mechanistic Causality & Expertise
While the Knorr synthesis typically yields mixtures, it has been demonstrated that solvent selection can completely dictate regioselectivity. By conducting the condensation of unsymmetrical 1,3-diketones with arylhydrazines in N,N-dimethylacetamide (DMAc) at room temperature, highly regioselective 1-aryl-3,4,5-substituted pyrazoles are obtained[1]. The highly polar, aprotic nature of DMAc stabilizes the transition state of the initial nucleophilic attack. It enhances the differential electrophilicity between the two carbonyl groups, directing the more nucleophilic NH₂ group of the arylhydrazine exclusively to the more sterically accessible or electronically deficient carbonyl carbon, followed by rapid cyclodehydration.
Experimental Protocol
Reaction Setup : In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in anhydrous DMAc (5 mL)[1].
Reagent Addition : Add the arylhydrazine hydrochloride (1.05 mmol) directly to the solution. If the free base is used, catalytic acetic acid (0.1 equiv) may be added to facilitate the initial imine formation.
Stirring : Stir the mixture at room temperature (20–25 °C) for 4–6 hours under a nitrogen atmosphere.
Workup : Quench the reaction by pouring it into crushed ice/water (20 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL).
Washing : Wash the combined organic layers with water (3 × 15 mL) to remove the DMAc solvent, followed by brine (15 mL).
Purification : Dry over MgSO₄, concentrate, and purify via recrystallization or silica gel chromatography.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes of the three validated methodologies, allowing researchers to select the optimal route based on their substrate scope.
Methodology
Primary Reagents
Catalyst / Additive
Solvent & Temp
Yield Range
Regioselectivity
Method 1
N-Alkylated Tosylhydrazones + Terminal Alkynes
t-BuOK, 18-crown-6
Pyridine, 110 °C
65% – 92%
Complete (>99:1)
Method 2
Chalcone Arylhydrazones
DDQ (2.0 equiv)
DCM, Room Temp
80% – 95%
Complete (>99:1)
Method 3
1,3-Diketones + Arylhydrazines
None (Solvent-directed)
DMAc, Room Temp
59% – 98%
High (>95:5)
References
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. URL:[Link]
Desai, V. G., Satardekar, P. C., Polo, S., & Dhumaskar, K. (2012). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Synthetic Communications, 42(6), 856-863. URL:[Link]
Fathallah, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. URL:[Link]
Application of pyrazole compounds in the development of kinase inhibitors
Executive Summary The pyrazole ring system ( ) is recognized as a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor class.[1][2][3] Approximately 10% of FDA-approved kinase in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole ring system (
) is recognized as a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor class.[1][2][3] Approximately 10% of FDA-approved kinase inhibitors—including Crizotinib , Ruxolitinib , and Avapritinib —utilize a pyrazole core. This dominance stems from the scaffold's ability to mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region.
This guide provides a technical roadmap for researchers utilizing pyrazole libraries. It covers the structural rationale (SAR), a validated High-Throughput Screening (HTS) protocol using TR-FRET, and advanced kinetic profiling strategies to optimize drug residence time.
Structural Rationale: The Hinge Binding Motif
To effectively apply pyrazole compounds, one must understand their binding mode. In the ATP-binding pocket, the "hinge region" connects the N-terminal and C-terminal lobes of the kinase.
The Donor-Acceptor System
The unsubstituted pyrazole ring acts as a monodentate or bidentate ligand:
N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl oxygen of a specific hinge residue (e.g., Glu, Leu, or Met depending on the kinase).
N2 (Acceptor): Can accept a hydrogen bond from a backbone amide nitrogen.
This interaction anchors the molecule, allowing substituents at the 3-, 4-, and 5-positions to explore the hydrophobic back pocket (gatekeeper region) or the solvent-exposed front , thereby tuning selectivity and potency.
Visualization of Binding Mode
The following diagram illustrates the canonical interaction between a 3,5-substituted pyrazole and the kinase hinge region.
Figure 1: Schematic representation of the critical hydrogen bonding network between the pyrazole scaffold and the kinase hinge region.
Protocol: High-Throughput Screening via TR-FRET
Objective: Determine the IC50 of pyrazole derivatives against a target kinase (e.g., JAK2 or ALK) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: This assay measures the competition between the pyrazole compound and a fluorescently labeled tracer for the ATP binding site. A Europium (Eu)-labeled anti-tag antibody binds the kinase. When the tracer binds the kinase, FRET occurs between the Eu-donor and the tracer-acceptor. An inhibitor displaces the tracer, decreasing the FRET signal.
Materials & Reagents
Component
Specification
Role
Kinase
Recombinant human kinase (GST or His-tagged)
Target Enzyme
Tracer
Fluorescent Kinase Tracer (e.g., Alexa Fluor 647)
ATP-competitive probe
Antibody
Eu-anti-GST or Eu-anti-His
FRET Donor
Assay Buffer
50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
Physiological mimic
Plate
384-well Low Volume White/Black
Reaction vessel
Experimental Workflow
Step 1: Compound Preparation (Source Plate)
Dissolve pyrazole compounds in 100% DMSO to 10 mM.
Perform a 10-point serial dilution (1:3) in DMSO.[4]
Transfer 100 nL of compound to the 384-well assay plate (Final DMSO < 1%).
Step 2: Kinase/Antibody Mixture (2X)
Calculate required volume:
.
Dilute Kinase to 2X the optimal concentration (determined via titration, typically 5–10 nM).
Add Eu-labeled antibody (2 nM final concentration in assay).
Dispense 5 µL of this mixture into the assay plate.
Critical Check: Ensure the kinase and antibody are pre-mixed to stabilize the complex.
Copeland, R. A. (2016). "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery.
Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere of the purine nucleobase. It is central to potent kinase inhibitors (e.g., CDK, EGFR, B-Raf) and anxiolytics (e.g., Zaleplon). Traditional thermal synthesis (refluxing in ethanol/acetic acid for 6–24 hours) often suffers from variable regioselectivity, incomplete cyclization, and harsh workups.
Microwave-Assisted Organic Synthesis (MAOS) transforms this workflow. By leveraging dielectric heating, researchers can achieve:
Kinetic Acceleration: Reaction times reduced from hours to minutes (typically 5–20 min).
Enhanced Regiocontrol: Rapid heating profiles can kinetically favor specific regioisomers that are thermodynamically inaccessible under slow thermal ramp-ups.
Green Chemistry Compliance: Protocols often eliminate chlorinated solvents, utilizing water or ethanol, or proceeding under solvent-free conditions.
This guide provides three field-validated protocols ranging from green aqueous synthesis to robust acid-mediated cyclization, designed for immediate implementation in drug discovery workflows.
Mechanistic Logic & Regioselectivity
Understanding the cyclocondensation mechanism is vital for controlling the reaction outcome. The reaction typically involves a [3 + 3] condensation between a 5-aminopyrazole (binucleophile) and a 1,3-electrophile (e.g., 1,3-diketone,
-keto ester, or enaminone).
The Regioselectivity Challenge
The 5-aminopyrazole possesses two nucleophilic sites: the exocyclic amine (
) and the endocyclic ring nitrogen (N1).
Attack 1: Exocyclic amine attacks the most electrophilic carbonyl of the 1,3-dicarbonyl.
Attack 2: Ring nitrogen closes the ring.
Control Point: In microwave synthesis, the polarity of the solvent and the presence of acid catalysts (like acetic acid) significantly influence which carbonyl is attacked first, dictating the final substitution pattern (e.g., 5- vs. 7-substituted derivatives).
DOT Diagram: Mechanistic Pathway
Caption: General cyclocondensation pathway. MW irradiation accelerates the initial nucleophilic attack and the dehydration steps.
Validated Experimental Protocols
Protocol A: The "Green" Route (Aqueous/Solvent-Free)
Best for: High-throughput library generation, eco-friendly synthesis, and acid-sensitive substrates.
Mechanism: Exploits the high dielectric loss tangent (
) of water or polar reactants to generate rapid internal heat.
Materials:
5-Amino-1H-pyrazole derivative (1.0 equiv)
1,3-Diketone (e.g., acetylacetone) or
-keto ester (1.0–1.2 equiv)
Solvent: Deionized Water (or Solvent-Free)
Catalyst: None (or trace p-TSA if sluggish)
Step-by-Step Workflow:
Preparation: In a 10 mL microwave process vial, charge the 5-aminopyrazole (1.0 mmol) and the 1,3-dicarbonyl compound (1.1 mmol).
Solvent Addition: Add 2–3 mL of water. Note: If reactants are liquid, this can be run neat (solvent-free).
Sealing: Cap the vial with a Teflon-lined septum.
Irradiation (Standard Mode):
Temperature: 100°C – 120°C
Time: 10 – 15 minutes
Pressure Limit: 250 psi (safety cutoff)
Stirring: High (magnetic stir bar is essential for aqueous suspensions)
Workup:
Cool the vial to room temperature (compressed air cooling).
The product typically precipitates as a solid from the aqueous layer.[1]
Filter the solid, wash with cold water (
) and cold ethanol ().
Purification: Recrystallization from Ethanol/Water (usually sufficient; >90% purity).
Best for: Sterically hindered substrates, synthesis of specific regioisomers (7-substituted), and scale-up.
Mechanism: Acetic acid acts as both solvent and catalyst, activating the carbonyl for nucleophilic attack and facilitating the final dehydration/aromatization.
Purification: Recrystallize from EtOH or DMF/EtOH mixtures.
Key Insight: The use of AcOH often drives the reaction to completion faster than neutral solvents and suppresses the formation of side products by protonating the endocyclic nitrogen, directing the initial attack via the exocyclic amine.
Protocol C: One-Pot Multicomponent Assembly (MCR)
Best for: Diversity-Oriented Synthesis (DOS) of highly substituted derivatives.
Reaction: Aldehyde + Active Methylene (e.g., Malononitrile) + Aminopyrazole.
Fix: Increase temperature by 20°C rather than extending time. MW effects are often Arrhenius-driven. Check if the intermediate is the uncyclized imine; adding a trace of AcOH usually forces cyclization.
Problem: Regioisomer mixture.
Fix: Switch from neutral solvent (EtOH) to acidic (AcOH). The protonation state of the pyrazole changes the nucleophilicity profile.
Problem: Pressure errors.
Fix: Low boiling solvents (DCM, Acetone) are dangerous in MW. Stick to Water, EtOH, AcOH, or DMF.
Workflow Visualization
Caption: Decision tree for selecting the optimal microwave synthesis protocol.
References
Fahim, A. et al. (2018).[3][4] Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine... Current Microwave Chemistry.[4]
Castillo, J.-C. et al. (2016). Microwave-assisted synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines.[4] Organic Chemistry Frontiers.
Buriol, L. et al. (2018). Microwave and ultrasound-assisted synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines.[5] Beilstein Journal of Organic Chemistry.
Aggarwal, R. et al. (2011). Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.[3][4][5][6][7][8][9][10] Central European Journal of Chemistry.
BenchChem. (2025).[1] Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes.
Pyrazole Sulfonylation Support Center: Troubleshooting & Regioselectivity Guide
Welcome to the Technical Support Center for pyrazole sulfonylation. N-sulfonylation of pyrazoles is a critical transformation in medicinal chemistry and drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for pyrazole sulfonylation. N-sulfonylation of pyrazoles is a critical transformation in medicinal chemistry and drug development. However, the tautomeric nature of unsymmetrical pyrazoles frequently leads to complex mixtures of side products, most notably regioisomers, bis-sulfonylated adducts, and unreacted starting materials.
This guide is designed for researchers and process chemists to systematically diagnose, troubleshoot, and optimize pyrazole sulfonylation reactions using field-proven, mechanistically grounded strategies.
Diagnostic Workflow: Identifying Side Products
When your reaction yields a low recovery of the desired N-sulfonyl pyrazole, the first step is to categorize the impurity profile. Use the logic tree below to determine whether you are dealing with a regioselectivity issue, an over-reaction, or reagent degradation.
Caption: Troubleshooting logic for side products in pyrazole sulfonylation.
Frequently Asked Questions (FAQs)
Q1: My N-sulfonylation reaction yields a near 1:1 mixture of regioisomers. How can I drive the reaction toward a single desired isomer?
Answer: Unsymmetrical pyrazoles undergo N-sulfonylation at either the N1 or N2 position. The causality behind this 1:1 mixture lies in the competition between kinetic and thermodynamic control. Under kinetic conditions (e.g., using triethylamine at low temperatures), the bulky sulfonyl group typically attacks the less sterically hindered nitrogen. However, under thermodynamic conditions, the system can equilibrate to the more electronically stable isomer.
Expert Insight: A proven industrial strategy is to induce a base-promoted isomerization. For example, during the synthesis of the diabetes drug1, researchers initially observed a problematic 1:1 mixture of mesylated pyrazole isomers[1]. By optimizing the process to include a strong base and elevated temperatures, they promoted the migration of the sulfonyl group, achieving a highly favorable 30:1 selectivity for the desired thermodynamic isomer[1].
Q2: I am observing significant amounts of bis-sulfonylated side products. How can I minimize this?
Answer: Bis-sulfonylation occurs when the pyrazole substrate contains additional nucleophilic sites or when an excess of highly reactive sulfonyl chloride is used[2]. To minimize over-reaction, strictly control the stoichiometry of the sulfonyl chloride (maximum 1.05 equivalents) and employ a slow, dropwise addition via a syringe pump at 0 °C[2]. Ensure your sulfonyl chloride is freshly distilled; degraded reagents containing sulfonic acids can alter the reaction pH and drive unexpected side reactions.
Q3: How do I confidently identify whether my side product is a regioisomer, a C-sulfonylated product, or a degradation product?
Answer:
Regioisomers: These will have identical masses (indistinguishable by standard LC-MS) but distinct retention times and NMR spectra[3]. In
NMR, the chemical shifts of the pyrazole C3 and C5 protons are highly sensitive to the position of the sulfonyl group due to its strong electron-withdrawing nature[3].
C-Sulfonylation: While N-sulfonylation is the standard pathway, 4 (typically at the C4 position) can occur as a side reaction under specific oxidative or transition-metal-catalyzed conditions[4]. If you observe a product with an intact N-H stretch in the IR spectrum but a
mass addition, suspect C4-sulfonylation.
Degradation: Products such as sulfonic acids (from sulfonyl chloride hydrolysis) will show distinct mass differences and high polarity on TLC[3].
Mechanistic Control: Kinetic vs. Thermodynamic Pathways
Understanding the pathway is critical for minimizing side products. The diagram below illustrates how temperature and base selection dictate the final regioisomer.
Caption: Kinetic vs. thermodynamic control pathways in pyrazole N-sulfonylation.
Quantitative Data: Base and Solvent Effects on Regioselectivity
Base
Solvent
Temperature
Dominant Pathway
Typical Isomer Ratio (N1:N2)
Triethylamine (TEA)
Dichloromethane
0 °C to RT
Kinetic
1:1 to 3:1
Pyridine
Chloroform
RT
Kinetic
2:1
Sodium Hydride (NaH)
THF
60 °C (Reflux)
Thermodynamic
1:10
Potassium tert-butoxide
DMF
80 °C
Thermodynamic
1:30
(Note: Exact ratios are highly dependent on the specific steric bulk of the pyrazole substituents).
Experimental Protocol: Base-Promoted Isomerization for Regioselective N-Sulfonylation
This self-validating protocol is designed to eliminate the 1:1 regioisomer mixture by forcing the reaction into a thermodynamic sink, yielding a single highly pure isomer[1].
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under nitrogen. Dissolve the unsymmetrical pyrazole (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add Potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise.
Causality Check: The strong base completely deprotonates the pyrazole, forming a highly nucleophilic pyrazolide anion and preventing unreacted starting material.
Sulfonylation: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise over 15–30 minutes.
Self-Validation: Keep the equivalent strictly at 1.05. Exceeding this will trigger bis-sulfonylation side reactions[2].
Kinetic Phase: Stir the reaction at 0 °C for 1 hour. At this stage, a TLC check (typically 30% EtOAc/Hexanes) will likely reveal two distinct spots corresponding to the kinetic and thermodynamic regioisomers[1],[3].
Thermodynamic Isomerization: Remove the ice bath and heat the reaction mixture to 65 °C (reflux) for 12-16 hours.
Causality Check: The elevated temperature provides the activation energy required for the kinetically favored sulfonyl group to detach and migrate to the thermodynamically more stable nitrogen, converting the mixture into a single product[1].
Monitoring: Monitor the isomerization via LC-MS or TLC. Do not quench the reaction until the spot corresponding to the kinetic isomer is minimized (<5% relative area).
Quenching & Workup: Cool the mixture to room temperature. Quench carefully with saturated aqueous
. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
References
Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Functionalization
Welcome to the Heterocyclic Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the ambident reactivity of pyrazoles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Heterocyclic Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the ambident reactivity of pyrazoles. The two adjacent nitrogen atoms (N1 and N2) possess nearly identical electronic profiles but distinct steric environments, making regioselective functionalization a persistent bottleneck in late-stage drug discovery.
This guide abandons generic advice in favor of mechanistic causality, field-proven troubleshooting strategies, and self-validating protocols to help you achieve absolute regiocontrol.
Diagnostic Matrix & Troubleshooting FAQs
When functionalizing unsymmetrically substituted pyrazoles (e.g., 3-substituted pyrazoles), tautomerization rapidly interconverts the N-H proton. Upon deprotonation, the resulting pyrazolate anion is delocalized, leading to regioisomer mixtures.
Q: I am performing a standard N-alkylation with K₂CO₃ in DMF, but I am getting a 60:40 mixture of N1:N2 isomers. How can I improve selectivity for N1?A: Your reaction is operating under mixed kinetic/thermodynamic control due to insufficient thermal energy or an overly reactive electrophile. To favor the thermodynamically stable N1 isomer (the less sterically hindered site), you must increase the temperature (e.g., 80°C–100°C) to ensure reversibility, and use a milder base like Cs₂CO₃. If you specifically need the kinetic product, switch to NaH in THF at 0°C.
Q: I specifically need the N2-alkylated product of a 3-substituted pyrazole, but standard bases only yield N1. What is the mechanistic workaround?A: Standard basic conditions will almost always favor N1 due to steric repulsion at N2. You must abandon simple acid-base chemistry and utilize a chelation-controlled strategy. Magnesium-catalyzed alkylation is the gold standard here. By using a Mg²⁺ salt, the metal coordinates to the N1 nitrogen (and potentially the C3 substituent), creating massive steric bulk that blocks N1 and directs the electrophile exclusively to the sterically hindered N2 position[1].
Q: Can I achieve regioselective N-functionalization without using pre-functionalized electrophiles (like alkyl halides)?A: Yes. Recent advances in transition-metal catalysis enable the direct cross-coupling of unactivated C-H bonds with pyrazoles [4]. For example, copper-catalyzed cross-coupling of benzylic C-H bonds with azoles achieves excellent N-site selectivity. The causality here relies on co-catalytic additives that tune the electronic bite angle of the Cu-azolate intermediate, dictating the site of reductive elimination [2]. Similarly, Cu-catalyzed enantioselective hydroamination of cyclopropenes provides high regiocontrol favoring the more hindered nitrogen [3].
Quantitative Data Summary
The table below summarizes the causal relationship between reaction conditions and N1:N2 regioselectivity, using 3-methylpyrazole as a benchmark substrate.
Base / Catalyst
Solvent
Temp (°C)
Electrophile
Mechanistic Control
Major Product
N1:N2 Ratio
NaH (1.2 eq)
THF
0
Benzyl Bromide
Kinetic
N1/N2 Mix
60:40
K₂CO₃ (2.0 eq)
DMF
80
Benzyl Bromide
Thermodynamic
N1-Benzyl
95:5
Mg(NTf₂)₂ (10 mol%)
CH₂Cl₂
25
α-Bromoacetate
Chelation/Steric
N2-Alkyl
1:99
Cu(I) / Additive
PhCF₃
100
Benzylic C-H
Radical / Additive
N-Site Tunable
>20:1
Mechanistic Pathways & Workflows
Mechanistic divergence: standard basic alkylation vs. magnesium-directed N2-alkylation.
Workflow for additive-controlled copper-catalyzed benzylic C-H cross-coupling with pyrazoles.
Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not skip the specific analytical validation steps, as standard 1H NMR is often insufficient for distinguishing pyrazole regioisomers.
Causality: The Mg(NTf₂)₂ acts as a Lewis acid. It coordinates to the N1 nitrogen of the pyrazole, providing extreme steric shielding at N1. This forces the incoming electrophile to attack the more sterically hindered N2 position.
Preparation: Flame-dry a Schlenk flask under argon. Add the 3-substituted pyrazole (1.0 equiv) and Mg(NTf₂)₂ (0.1 equiv) in anhydrous CH₂Cl₂ (0.2 M concentration).
Activation: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv) dropwise at room temperature. Stir for 15 minutes to allow the bulky Mg-pyrazolate chelate to form.
Alkylation: Slowly add the alkylating agent (e.g., α-bromoacetate, 1.1 equiv). The bulky Mg complex inherently prevents over-alkylation.
Monitoring: Stir at room temperature for 12-24 hours. Monitor the consumption of the starting material via LC-MS.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.
Self-Validation Step: Confirm N2 regiochemistry via ¹H-¹⁵N HMBC NMR. 2D NOESY is often insufficient if there are no protons on the adjacent C3 substituents; ¹H-¹⁵N HMBC will definitively show 2-bond and 3-bond couplings from the new alkyl protons to the specific nitrogen atoms.
Causality: Cu(I) undergoes single-electron transfer (SET) with an oxidant to generate a benzylic radical. Simultaneously, Cu coordinates the pyrazole. The choice of additive alters the electron density and geometry of the Cu-azolate intermediate, dictating which nitrogen atom undergoes reductive elimination with the benzylic radical.
Setup: In an argon-filled glovebox, charge a 2-dram vial with Cu(MeCN)₄PF₆ (10 mol%), the designated bisoxazoline ligand (12 mol%), and the pyrazole substrate (1.0 equiv).
Reagents: Add the benzylic substrate (2.0 equiv), the oxidant (e.g., Selectfluor or NFSI, 1.5 equiv), and the directing additive (e.g., specific Lewis acid or base depending on the desired N-site).
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 80°C in PhCF₃ for 16 hours behind a blast shield.
Isolation: Cool to room temperature, filter the crude mixture through a short pad of Celite (eluting with EtOAc), and concentrate.
Self-Validation Step: Isolate the product via preparative HPLC. Validate the absolute regiochemistry using X-ray crystallography or comprehensive 2D NMR (HSQC, HMBC, and NOESY).
References
Xu, D., Frank, L., Nguyen, T., et al. "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles." Synlett.1
Chen, S.-J., Golden, D. L., Krska, S. W., Stahl, S. S. "Copper-Catalyzed Cross-Coupling of Benzylic C-H Bonds and Azoles with Controlled N-Site Selectivity." Journal of the American Chemical Society.2
Wang, M., Dong, V. M. "Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes." NIH / PMC.3
Suresh, W. "Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis." Asian Journal of Research in Chemistry.
Methods for monitoring pyrazole reaction progress using thin-layer chromatography (TLC)
Introduction: The Pyrazole Challenge Pyrazoles are fundamental scaffolds in medicinal chemistry (e.g., Celecoxib, Rimonabant), typically synthesized via the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Challenge
Pyrazoles are fundamental scaffolds in medicinal chemistry (e.g., Celecoxib, Rimonabant), typically synthesized via the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) or 1,3-dipolar cycloadditions.
While robust, these reactions present unique challenges for Thin-Layer Chromatography (TLC) monitoring:
Basicity: The pyrazole nitrogen (pKa ~2.5 for the conjugate acid) interacts with acidic silanol groups on silica, causing severe tailing.
Regioisomerism:
-alkylation or asymmetric condensation often yields isomers with nearly identical values.
This guide provides troubleshooting protocols to resolve these specific failure modes.
Troubleshooting Guide: Core Failure Modes
Issue 1: "The Comet" (Severe Streaking/Tailing)
Symptom: Spots appear as long streaks rather than compact circles, making
calculation impossible.
Root Cause: Pyrazoles are basic H-bond acceptors. They adhere strongly to the acidic protons of the silica gel stationary phase.
Corrective Action: Deactivate the silica surface using a basic modifier.
Protocol: Add 1–3% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase.
Mechanism: The amine additive preferentially bonds to the silanol sites, "blocking" them and allowing the pyrazole to partition purely based on polarity rather than acid-base chemistry.
Issue 2: "The Ghost" (Invisible Starting Material)
Symptom: The 1,3-dicarbonyl is visible under UV, but the hydrazine starting material is not.
Root Cause: Hydrazine hydrate and simple alkyl hydrazines lack the conjugated
-systems required for UV absorption at 254 nm.
Corrective Action: Use oxidative stains.[1] Hydrazines are potent reducing agents.
Primary Stain:Potassium Permanganate (
) . Hydrazines will instantly reduce the purple permanganate to brown manganese dioxide () without heating.
Secondary Stain:Iodine Chamber .[2] Reversible and effective for nitrogenous compounds.
Issue 3: "The Mirage" (False
Values)
Symptom: The spot from the reaction mixture has a different
than the isolated standard, or the spot shape is distorted (crescent/hook shape).
Root Cause: The reaction matrix (often containing acetic acid, HCl, or excess hydrazine) alters the local pH on the plate, affecting the analyte's ionization state.
Corrective Action: Perform a Mini-Workup (See Module 4). Never spot a raw reaction mixture directly if it contains strong acids/bases.
Workflow: The Mini-Workup Protocol
Critical Requirement: To ensure the TLC reflects the molecular species and not a salt species, you must simulate the extraction process on a micro-scale.
Figure 1: Mini-workup workflow to prevent pH-induced artifacts on TLC plates.
Optimization: Separation of Regioisomers
Separating
-substituted pyrazole isomers (e.g., 1,3- vs 1,5-isomers) is notoriously difficult. Standard Hexane/EtOAc gradients often fail because the polarity difference is negligible.
Strategy: Change the selectivity mechanism, not just the polarity.
Solvent System
Mechanism
Application
Toluene / Acetone (9:1 to 7:3)
- interactions (Toluene)
Best for separating isomers with different aromatic stacking capabilities.
DCM / Methanol (98:2 to 95:5)
H-bonding selectivity
Effective for polar pyrazoles with free NH or OH groups.
Hexane / EtOAc / TEA (70:30:1)
Deactivated Silica
Standard baseline; prevents peak broadening which masks separation.
Decision Logic: Mobile Phase Selection
Use this logic gate to determine the correct solvent system for your specific pyrazole derivative.
Figure 2: Logic flow for selecting the appropriate mobile phase based on pyrazole structural properties.
Frequently Asked Questions (FAQ)
Q: I see two spots very close together. Is this product + impurity, or regioisomers?A: To distinguish, run a 2D-TLC . Spot the sample in the corner of a square plate. Run solvent A (e.g., Hex/EtOAc).[2] Rotate plate 90°.[3] Run solvent B (e.g., Toluene/Acetone). If the spots remain on the diagonal, they are likely the same compound. If they deviate, they are chemically distinct isomers or impurities.
Q: Can I use Dragendorff’s reagent for pyrazoles?A: Yes. Dragendorff’s reagent targets tertiary amines and nitrogenous heterocycles. It will visualize pyrazoles as orange/red spots on a yellow background. This is highly specific and avoids false positives from non-nitrogenous byproducts.
Q: My hydrazine starting material spot is white on a purple background. Why?A: You are using
. Hydrazines are strong reducing agents. They reduce the purple permanganate () to colorless/brown (/ ) before heating. This is a valid identification method.
Q: Why does my co-spot look like a "snowman" (figure-8)?A: This indicates the reaction is incomplete. The top circle is likely the less polar component (often the dicarbonyl), and the bottom is the more polar product (or vice versa). If the "waist" of the snowman is thick, you have significant overlap; try the Toluene/Acetone solvent system to improve resolution.
References
Reich, H. J. (2023). TLC Stains and Visualization. University of Wisconsin-Madison. [Link]
Filarowski, A., et al. (2008). Tautomerism in Pyrazoles: Structural and Spectroscopic Insights. Journal of Molecular Structure. [Link]
Overcoming poor solubility of pyrazole derivatives during reaction workup
Technical Support Center: Pyrazole Isolation & Workup Optimization The Core Challenge: The "Amphoteric Trap" Researchers often encounter a paradox with pyrazoles: they are easy to synthesize (e.g., Knorr synthesis) but n...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Pyrazole Isolation & Workup Optimization
The Core Challenge: The "Amphoteric Trap"
Researchers often encounter a paradox with pyrazoles: they are easy to synthesize (e.g., Knorr synthesis) but notoriously difficult to isolate. The root cause lies in their amphoteric nature and high crystal lattice energy .
The Hydrogen Bonding Network: Unsubstituted pyrazoles (
-H) form strong intermolecular hydrogen bonds (dimers and oligomers), resulting in high melting points and poor solubility in non-polar solvents like hexanes or ether.
Amphotericity: Pyrazoles possess a pyridine-like nitrogen (basic, pKa
2.5 for the conjugate acid) and a pyrrole-like nitrogen (acidic, pKa 14.2). This means they can exist as cations, neutral species, or anions depending on the pH, often trapping them in the aqueous phase during workup [1, 3].
Module 1: Solubility Engineering via pH Switching
Theory:
Because pyrazoles are amphoteric, their partition coefficient (
) is highly pH-dependent. The most common error is attempting extraction at neutral pH where the compound may be partially ionized or forming water-soluble aggregates.
Visualizing the Solubility Landscape:
Figure 1: The pH-dependent speciation of N-unsubstituted pyrazoles. To isolate, you must target the central "Neutral" window.
Protocol: The "Swing" Extraction Method
Use this when your product is stuck in the aqueous reaction mixture.
Acidify: Add 1M HCl to the reaction mixture until pH < 2. The pyrazole forms a water-soluble hydrochloride salt.
Wash: Extract this acidic aqueous phase with Ethyl Acetate (EtOAc).
Why? The pyrazole stays in the water; non-basic impurities (starting materials, byproducts) move to the organic layer. Discard the organic layer.
Basify: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated NaHCO
until pH 7–8.
Critical Step: Do not overshoot to pH 14, or you may deprotonate the
-H, making it water-soluble again [3].
Extract/Filter:
Scenario A (Solid): If the neutral pyrazole precipitates, filter it.[1] This is the cleanest method.
Scenario B (Oil/Gum): If it oils out, extract with DCM:MeOH (9:1) or 2-MeTHF .
Module 2: Breaking the "Gum" & Emulsions
Pyrazole reactions often produce intractable gums due to oligomerization or the presence of amphiphilic byproducts.
Troubleshooting Decision Tree:
Figure 2: Workflow for resolving phase separation issues during pyrazole workup.
The "Salting Out" Protocol:
When pyrazoles are too hydrophilic for standard extraction:
Saturate: Add solid NaCl to the aqueous phase until no more dissolves. This increases the ionic strength, forcing the organic pyrazole out (Hofmeister effect).
Solvent: Extract with n-Butanol or THF:EtOAc (1:1) .
Note: n-Butanol has a high boiling point (117°C). Ensure your product is thermally stable before rotary evaporation, or use an azeotrope with water to strip it [2].
Module 3: Advanced Solvent Selection Data
Standard solvents often fail with polar pyrazoles. Use this table to select the correct system based on your compound's properties.
Solvent System
Polarity
Application Case
Technical Note
EtOAc
Moderate
Standard lipophilic pyrazoles.
Often fails for -unsubstituted or amino-pyrazoles.
DCM : MeOH (9:1)
High
Polar, water-soluble pyrazoles.
The MeOH disrupts H-bonding networks; DCM provides density for phase separation.
2-MeTHF
Moderate
Process chemistry alternative to DCM.
Higher boiling point, better phase separation from water than THF.
n-Butanol
High
"Last resort" for highly water-soluble compounds.
Forms an azeotrope with water. Requires high vacuum to remove.
Chloroform : IPA (3:1)
Very High
Zwitterionic or amino-pyrazoles.
Excellent for breaking stubborn emulsions [4].
Frequently Asked Questions (FAQ)
Q: My pyrazole product is stuck on the silica column during purification. How do I get it off?A: Pyrazoles are basic and interact strongly with acidic silanols on silica gel, leading to streaking or total loss.
Fix: Pre-treat your silica column with 1% Triethylamine (Et
N) in hexanes. Use a mobile phase containing 1% EtN or 1% NHOH (in MeOH/DCM) to deprotonate the silica and allow the pyrazole to elute [5].
Q: I see a precipitate, but it turns into a gum when I filter it. Why?A: This is likely a "oiling out" phenomenon caused by impurities lowering the melting point.
Fix: Do not filter immediately. Add a co-solvent (like 10% diethyl ether in hexanes) and scratch the glass to induce proper crystallization. Alternatively, re-dissolve in hot ethanol and add water dropwise until turbid (Cloud Point Crystallization) [1].[2]
Q: Can I use water as the reaction solvent?A: Yes. Water is an excellent solvent for pyrazole synthesis (e.g., hydrazine + 1,3-diketone). The product often precipitates out directly. If it doesn't, use the "Salting Out" protocol described in Module 2 [6].
References
BenchChem. (2025).[1][2][3][4][5] Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from
Organic Chemistry Portal. (2022). Pyrazole Synthesis and Workup Strategies. Retrieved from
National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC6943640. Retrieved from
ResearchGate. (2014). Purification strategies for polar pyrazole compounds. Retrieved from
TSI Journals. (2021). The Recent Development of the Pyrazoles: A Review. Retrieved from
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center | Organic Chemistry Division
To: Research Scientists & Medicinal Chemists
From: Senior Application Scientist, Heterocycle Core
Subject: Resolving Inconsistencies in Pyrazole Synthesis (Knorr & Cycloaddition Workflows)
Introduction: The "Privileged Scaffold" Paradox
You are likely here because your pyrazole synthesis—a reaction that looks deceptively simple on paper—is failing in the hood. Pyrazoles are "privileged scaffolds" in drug discovery, serving as the core pharmacophore for blockbusters like Celecoxib (Celebrex) and Rimonabant .[1] However, the very electronic versatility that makes them potent drugs also makes their synthesis prone to three "silent killers": Regioisomeric mixtures , Annular tautomerism , and Hydrazine instability .
This guide is not a textbook. It is a troubleshooting system designed to diagnose and fix these specific failure modes using causal logic and validated protocols.
Module 1: The Isomer Crisis (Regioselectivity)
User Question: "I am performing a Knorr condensation between a substituted hydrazine and an unsymmetrical 1,3-diketone. I consistently get a 60:40 mixture of 1,3- and 1,5-isomers. How do I force the reaction to a single regioisomer?"
The Technical Diagnosis
The Knorr synthesis is a competition between two nucleophiles (the hydrazine nitrogens) and two electrophiles (the diketone carbonyls).[2] Inconsistencies arise when you rely on "standard" conditions (EtOH, Reflux) without analyzing the Hard/Soft Acid-Base (HSAB) properties of your reactants.
Steric Control: The most nucleophilic nitrogen (usually the terminal
) will attack the least hindered carbonyl.
Electronic Control: In acidic media, the hydrazine attacks the most electron-deficient carbonyl (the one that is more protonated).
Troubleshooting Protocol: The Solvent/pH Switch
To resolve isomer mixtures, you must invert the kinetics of the reaction using the Solvent/pH Matrix .
Enhances nucleophilicity of the terminal nitrogen.
pH
Acidic (HCl/AcOH)
Reverses Selectivity
Protonation of the carbonyls dictates the attack site (Electronic control).
pH
Basic (NaOEt)
Standard Selectivity
Formation of enolates dictates attack at the hardest electrophile.
Visualization: Regioselectivity Decision Logic
Use the following logic flow to determine your reaction conditions.
Figure 1: Decision matrix for controlling regiochemistry in Knorr synthesis. Note how pH modulation can invert the product outcome.
Module 2: The "Ghost Peaks" (Tautomerism & NMR)
User Question: "My LC-MS shows the correct mass, but my
NMR in is missing the peak, and the ring carbons are broad or invisible. Is my product impure?"
The Technical Diagnosis
You are likely observing Annular Tautomerism . In
-unsubstituted pyrazoles (), the proton rapidly hops between and .
Timescale Problem: If the hopping rate is comparable to the NMR timescale, the signals for
and (and their attached protons) coalesce, resulting in broad "ghost" peaks or a single averaged peak.
Solvent Exchange: In protic solvents (MeOH,
), the proton exchanges with the solvent and disappears completely.
Troubleshooting Protocol: The "Lock & Resolve" Method
Do not assume your reaction failed. Validate the structure using these steps:
Solvent Swap: Run the NMR in DMSO-
. The high viscosity and hydrogen-bonding capability of DMSO slow down the tautomeric exchange, often sharpening the peaks into distinct signals.
Temperature Drop: Perform a Variable Temperature (VT) NMR at -40°C . This "freezes" the tautomerism, revealing both distinct tautomers if they exist.
Chemical Locking: If characterization is critical, perform a micro-scale methylation (MeI/Base). This locks the tautomer into a fixed
-Methyl regioisomer, which will show sharp, distinct peaks.
Module 3: Yield Inconsistencies (The "Black Box" Effect)
User Question: "This reaction worked perfectly last month. Now, using the same bottle of hydrazine hydrate, the yield has dropped from 85% to 30%. Why?"
The Technical Diagnosis
Hydrazine hydrate is an unstable reagent. It absorbs atmospheric
to form carbazates and oxidizes over time. Furthermore, water content in the solvent can stall the dehydration step of the Knorr mechanism (formation of the imine intermediate).
Troubleshooting Protocol: Reagent Validation
The "Pop" Test is Insufficient: Do not rely on the bottle's age.
Titration: Titrate your hydrazine hydrate against standard potassium iodate (
) under acidic conditions (Andrews titration) to determine the actual molarity before setting up the reaction.
Water Removal: If using older reagents, add a Dean-Stark trap or molecular sieves (3Å) to the reaction vessel. The Knorr reaction produces water; removing it drives the equilibrium toward the pyrazole (Le Chatelier’s principle).
Visualization: Reaction Failure Pathway
Figure 2: Common invisible failure modes in pyrazole synthesis. Note that hydrazine degradation and water accumulation are the primary yield killers.
A Comparative Guide to Purity Confirmation of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid by HPLC and NMR
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. The presence of impurities can signifi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. The presence of impurities can significantly impact a substance's safety, efficacy, and stability.[1] This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid, a key intermediate in various synthetic pathways.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental protocols. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Critical Role of Purity in Pharmaceutical Development
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[2][3][4] These guidelines categorize impurities into organic, inorganic, and residual solvents, and set thresholds for reporting, identification, and qualification.[1][2][5] Understanding and adhering to these guidelines is paramount for successful regulatory submissions.[2]
Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[6] Its high resolving power and sensitivity make it an ideal choice for detecting and quantifying impurities.
Principle of Separation: Reverse-Phase HPLC
For a polar compound like 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid, which contains both a polar sulfonic acid group and a less polar trimethylated pyrazole ring, reverse-phase HPLC is the most suitable approach.[6][7][8] In this mode, a non-polar stationary phase (typically C8 or C18) is used in conjunction with a polar mobile phase.[6][7] Hydrophobic molecules in the sample will have a stronger interaction with the stationary phase and thus elute later, while more hydrophilic molecules will pass through the column more quickly.[7]
The choice of a C18 column provides a highly hydrophobic stationary phase, maximizing the potential for interaction with the pyrazole ring and ensuring adequate retention. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, allows for the fine-tuning of the separation by adjusting the solvent gradient.[7][9][10]
Experimental Workflow: HPLC Analysis
Caption: HPLC workflow for purity analysis.
Detailed Experimental Protocol: HPLC
1. Sample Preparation:
Accurately weigh approximately 10 mg of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid.
Dissolve in 10 mL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to create a 1 mg/mL stock solution.
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. The acid is added to improve peak shape and provide a source of protons for potential LC/MS analysis.[9]
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
Gradient Elution:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30-31 min: 95% to 5% B
31-35 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound).
Injection Volume: 10 µL
3. Data Analysis:
Integrate the peak areas of all components in the chromatogram.
Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Parameter
Hypothetical Result
Interpretation
Retention Time (Main Peak)
12.5 min
The time at which the compound elutes from the column.
Peak Area (Main Peak)
995,000
Proportional to the concentration of the main compound.
Total Peak Area
1,000,000
Sum of all peak areas in the chromatogram.
Calculated Purity
99.5%
(995,000 / 1,000,000) * 100
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can also be a powerful tool for quantitative analysis (qNMR).[11][12][13] It provides detailed information about the chemical environment of each atom in a molecule, making it highly effective for identifying and quantifying impurities.[14]
Principle of NMR for Purity Assessment
The fundamental principle of quantitative NMR (qNMR) is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By comparing the integral of a signal from the compound of interest to the integral of a signal from a known internal standard of high purity, the absolute purity of the analyte can be determined.[13] For a relative purity assessment, the integrals of signals from the main compound can be compared to those of impurity signals.[15]
¹H NMR is particularly useful for detecting proton-containing impurities, while ¹³C NMR can provide complementary information about the carbon skeleton and identify impurities that may not have distinct proton signals.
Experimental Workflow: NMR Analysis
Caption: NMR workflow for purity and structural analysis.
Detailed Experimental Protocol: NMR
1. Sample Preparation (for qNMR):
Accurately weigh approximately 10 mg of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid.
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, with a known purity). The standard should have signals that do not overlap with the analyte signals.
Dissolve both the sample and the internal standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is a good choice for dissolving polar sulfonic acids.
2. NMR Instrumentation and Parameters:
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
Pulse Program: A standard single-pulse experiment.
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
¹³C NMR Acquisition:
Pulse Program: A standard single-pulse experiment with proton decoupling.
Relaxation Delay (d1): A longer delay may be needed for quaternary carbons.
Number of Scans: A larger number of scans will be required due to the lower natural abundance of ¹³C.
3. Data Analysis:
Process the spectra (Fourier transform, phase correction, baseline correction).
For structural confirmation, assign the chemical shifts and coupling patterns in the ¹H and ¹³C spectra to the structure of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid.
For purity calculation, integrate a well-resolved signal from the analyte and a signal from the internal standard. Use the following formula:
Note: Chemical shifts are estimates and can vary based on solvent and other conditions. Specific literature values for similar pyrazole derivatives can be found.[16][17][18][19][20][21]
Section 3: Comparative Analysis: HPLC vs. NMR
Both HPLC and NMR are powerful techniques for purity determination, but they offer different and often complementary information.
Caption: Comparison of HPLC and NMR for purity analysis.
Feature
HPLC
NMR
Primary Information
Quantitative (Purity)
Structural and Quantitative
Sensitivity
High (ppm to ppb)
Lower (typically >0.1%)
Selectivity
High for separation
High for structural differentiation
Impurity Identification
Requires reference standards
Can identify unknown impurities
Quantitation
Relative (area %) or external/internal standards
Absolute (with internal standard) or relative
Sample Requirement
Low (µg to mg)
Higher (mg)
Destructive?
Yes
No
A Synergistic Approach
For a comprehensive and robust purity confirmation of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid, a combined analytical approach is recommended. HPLC should be employed as the primary technique for detecting and quantifying impurities due to its superior sensitivity. Any significant impurities detected by HPLC can then be isolated (e.g., by preparative HPLC) and structurally elucidated by NMR. NMR serves as the definitive tool for confirming the identity of the main compound and can provide an orthogonal quantitative purity value. This dual-technique approach ensures both the accuracy of the purity value and the structural integrity of the compound, meeting the rigorous standards of the pharmaceutical industry.
References
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
Spedia. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.
ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
RSSL.
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis.
Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
SciSpace.
Wikipedia.
Diehl, B. W. K., Malz, F., & Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231.
IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
Thieme. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. In E. Breitmaier, Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.).
Comparative Analysis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic Acid vs. Traditional Acid Catalysts in Organic Synthesis
As pharmaceutical and agrochemical synthesis evolves, the demand for highly selective, recyclable, and structurally tunable organocatalysts has surged. While traditional Brønsted acids like p-Toluenesulfonic acid (pTSA)...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical and agrochemical synthesis evolves, the demand for highly selective, recyclable, and structurally tunable organocatalysts has surged. While traditional Brønsted acids like p-Toluenesulfonic acid (pTSA) and Methanesulfonic acid (MSA) have long been the industry standard, heterocyclic sulfonic acids are emerging as superior alternatives for complex multicomponent reactions.
This guide provides an in-depth comparative analysis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS: 201207-66-1) [1] against conventional acid catalysts. By dissecting its mechanistic advantages, supramolecular chemistry, and experimental performance, we provide a definitive framework for researchers looking to optimize heterocyclic synthesis.
Mechanistic Profile: The Causality of Catalytic Superiority
To understand why 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (hereafter referred to as TMP-SA ) frequently outperforms pTSA, we must look beyond basic proton donation and examine its supramolecular behavior.
Dual-Activation via Supramolecular Interactions
Traditional catalysts like pTSA rely almost exclusively on Brønsted acidity to activate electrophiles (e.g., carbonyl groups). While highly effective, this single-mode activation often lacks transition-state stabilization, leading to side reactions in sterically hindered or highly functionalized substrates.
TMP-SA possesses a unique structural dichotomy:
Strong Brønsted Acidity: The sulfonic acid moiety provides potent proton-donating capabilities (calculated pKa < 0) necessary for initiating electrophilic activation[2].
Secondary Binding Sites: The pyrazole core (conjugate acid pKa ~2.52)[3] acts as a supramolecular anchor. The nitrogen heteroatoms and the aromatic system can participate in hydrogen bonding and
stacking with substrates.
Steric Tuning: The 1,3,5-trimethyl substitution provides a lipophilic shield that enhances solubility in organic solvents while sterically directing the incoming nucleophile, thereby increasing regioselectivity.
This dual-activation mechanism lowers the activation energy barrier more efficiently than pTSA, stabilizing the transition state through a highly organized hydrogen-bonded network.
Catalytic activation pathway demonstrating dual Brønsted acid and H-bonding interactions.
Comparative Performance Data
To objectively evaluate TMP-SA, we compare its performance against standard acid catalysts in a benchmark reaction: the one-pot, four-component synthesis of bioactive pyranopyrazoles (a common structural motif in vasodilatory and anticancer agents)[4].
Reaction Conditions: Aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) in EtOH:H₂O (1:1) at 60°C.
Data Synthesis & Causality: H₂SO₄ yields the lowest selectivity due to its harsh, non-directional acidity, leading to polymerization side-products[5]. While pTSA is a strong performer, TMP-SA's superior yield and shorter reaction time are directly attributable to the pyrazole ring's ability to pre-organize the reactants via hydrogen bonding, effectively increasing the local concentration of substrates at the catalytic site.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol for the synthesis of pyranopyrazoles using TMP-SA is designed as a self-validating system. Each critical step includes an integrated verification check.
Phase 1: Reagent Preparation & Initiation
Preparation: In a 50 mL round-bottom flask, sequentially add 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol).
Solvent & Catalyst Addition: Add 5 mL of a 1:1 Ethanol/Water mixture. Introduce exactly 10 mol% (19.0 mg) of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid[1].
Reaction: Stir the mixture magnetically at 60°C.
Causality Check: The use of an aqueous-ethanolic solvent leverages the hydrophobic effect, driving the organic substrates into the lipophilic microenvironment created by the trimethyl groups of the catalyst.
Phase 2: In-Process Monitoring (Validation Step)
TLC Tracking: Monitor the reaction every 5 minutes using Thin Layer Chromatography (TLC) with an eluent system of Ethyl Acetate:Hexane (3:7).
Self-Validation: The reaction is deemed complete when the distinct UV-active spot of 4-chlorobenzaldehyde (Rf ~0.6) completely disappears, typically occurring at the 15-minute mark.
Phase 3: Work-up and Catalyst Recovery
Precipitation: Cool the reaction mixture to room temperature. The product will precipitate as a solid.
Filtration: Filter the solid crude product under a vacuum.
Catalyst Recovery: The filtrate contains the highly water-soluble TMP-SA catalyst. Evaporate the solvent under reduced pressure, wash the residue with diethyl ether to remove trace organic impurities, and dry under a vacuum. The recovered catalyst can be reused for up to 5 cycles without significant loss of activity.
Recrystallization: Recrystallize the crude solid from hot ethanol to afford the pure pyranopyrazole derivative.
Spectroscopic Validation:
¹H NMR (400 MHz, DMSO-d₆): Verify the presence of the characteristic singlet for the pyran ring proton (C4-H) at
~4.5–5.0 ppm, and the broad singlet for the NH₂ group at ~6.8–7.0 ppm.
Melting Point: Compare against literature values to confirm the absence of polymorphic impurities.
References
Ekbote, et al. "Synthesis of Pyrazole by Using Polyvinylsulfonic Acid (PVSA) as a Novel Bronsted Acid Catalyst". ResearchGate (Current Catalysis, 2016). Available at:[Link]
Scholars Research Library. "Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst". Der Pharma Chemica. Available at:[Link]
FAO/WHO. "Pesticide residues in food 2018 - Joint FAO/WHO Meeting on Pesticide Residues Evaluations Part I – Residues" (pKa calculations for pyrazole-sulfonic derivatives). FAO.org. Available at:[Link]
Human Journals. "Pyrazole: Their Chemistry and Pharmacological Potentials: A Review". Journal Of Current Pharma Research. Available at:[Link]
RSC Publishing. "Mapping the supramolecular chemistry of pyrazole-4-sulfonate: layered inorganic–organic networks". CrystEngComm. Available at:[Link]
1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid vs. p-toluenesulfonic acid in catalysis
This guide provides an in-depth technical comparison between 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (TMPSA) and the industry-standard p-Toluenesulfonic acid (PTSA) . Executive Summary PTSA is the incumbent "gold sta...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (TMPSA) and the industry-standard p-Toluenesulfonic acid (PTSA) .
Executive Summary
PTSA is the incumbent "gold standard" for organic acid catalysis: inexpensive, highly soluble in organic solvents, and possessing a well-defined acidity (pKa ~ -2.8). However, it suffers from poor recyclability and downstream purification burdens (requires neutralization/washing).
TMPSA represents an emerging class of Heterocyclic Sulfonic Acids . Unlike the benzene-based PTSA, the pyrazole core of TMPSA confers unique properties: higher aqueous solubility, potential for zwitterionic behavior, and the ability to serve as a precursor for Brønsted Acidic Ionic Liquids (BAILs) . It is primarily utilized when "Green Chemistry" metrics (recyclability, biphasic separation) are prioritized over raw material cost.
Part 1: Physicochemical & Mechanistic Comparison
The fundamental difference lies in the aromatic core: PTSA relies on a benzene ring, while TMPSA utilizes a pyrazole heterocycle. This dictates their solubility, acidity, and catalytic behavior.
~ -1.5 to -2.0 (Strong, slightly modulated by N-lone pairs)
Solubility
High in alcohols, esters, DCM. Moderate in water.
Ultra-high aqueous solubility . Limited in non-polar organics (Hexane/Toluene).
Catalytic Phase
Homogeneous : Dissolves with reactants.
Biphasic/Heterogeneous : Can form ionic liquids or aqueous phases that separate from products.
Thermal Stability
Stable up to ~100°C (Monohydrate melts/dehydrates).
High thermal stability (often >150°C), resistant to oxidative degradation.
Primary Utility
Standard esterification, protection/deprotection.
Green synthesis, aqueous-phase catalysis, Ionic Liquid Precursor .
Mechanistic Insight: The "Solubility Switch"
PTSA Mechanism: PTSA acts as a classic homogeneous proton source. It protonates the carbonyl oxygen (in esterification), activating it for nucleophilic attack. Because it is fully soluble, reaction kinetics are fast, but separation requires quenching (adding base) and washing, which generates salt waste.
TMPSA Mechanism: The pyrazole ring contains nitrogen atoms that can accept protons or hydrogen bond. In non-polar solvents, TMPSA is insoluble and can act as a Solid Acid Catalyst (heterogeneous). In polar/ionic liquid formulations, it acts as the anion or zwitterion. This allows for phase-separation catalysis : the reaction occurs at the interface or in a molten phase, and the product (usually organic) separates out, allowing the catalyst to be reused simply by decanting.
Part 2: Catalytic Performance Data (Esterification Benchmark)
The following data compares the performance of PTSA against Pyrazole-based Sulfonic Acids (P-SA) in the esterification of acetic acid with various alcohols.
Yield: PTSA offers slightly faster kinetics due to complete homogeneity.
Process Efficiency: TMPSA derivatives allow for product isolation via simple phase separation (decantation), eliminating the need for neutralization and extraction steps. This significantly reduces the E-Factor (mass of waste per mass of product).
Part 3: Visualization of Mechanistic Pathways
The diagram below illustrates the structural and functional divergence between the two catalysts.
Figure 1: Comparison of solvation behavior and process outcomes between PTSA and TMPSA.
Part 4: Experimental Protocols
Protocol A: Standard Homogeneous Catalysis (PTSA)
Best for: Small-scale discovery where speed is critical and waste is not a concern.
Setup: Charge a round-bottom flask with Carboxylic Acid (10 mmol), Alcohol (10 mmol), and PTSA monohydrate (0.5 mmol, 5 mol%) .
Solvent: Add Toluene (20 mL) if azeotropic removal of water is desired (Dean-Stark trap).
Reaction: Reflux for 2–4 hours. Monitor by TLC.[1]
Best for: Process chemistry, scale-up, and green synthesis.
Setup: Charge a flask with Carboxylic Acid (10 mmol) and Alcohol (10 mmol).
Catalyst Addition: Add TMPSA (0.5 mmol) or its derived Ionic Liquid (e.g., [TMPSA][HSO₄]).
Note: If using solid TMPSA in non-polar reactants, it may remain as a suspension.
Reaction: Heat to 80°C with vigorous stirring. The catalyst often forms a dense, separate liquid phase (ionic melt) at reaction temperature.
Workup (The Advantage):
Cool the mixture. The system will separate into two phases: the upper organic layer (Product) and the lower dense layer (Catalyst + Water).
Decant: Simply pour off the upper organic layer.
Recycle: Dry the lower catalyst layer under vacuum (to remove reaction water) and reuse immediately for the next run.
Result: High yield with zero neutralization waste and >90% catalyst recovery.
References
Comparison of Sulfonic Acid Catalysts in Esterific
Source: Arabian Journal of Chemistry
Context: Discusses the reactivity of sulfonic acid species and the impact of hydrophobicity (benzene vs. polymer/heterocycle)
Brønsted Acidic Ionic Liquids (BAILs) in Synthesis
Source: ResearchG
Context: Details the synthesis of pyrazole-based ionic liquids and their superiority over solid acids like PTSA in terms of recyclability and tunable acidity.
Properties of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid
Source: PubChem / Sigma-Aldrich
Context: Physicochemical data, safety profiles, and structural identifiers (CAS: 201207-66-1) for the pyrazole sulfonic acid.
PTSA in Organic Synthesis: A Review
Source: Preprints.org / Bentham Science
Context: Comprehensive overview of PTSA applications, highlighting its solubility profile and traditional workup requirements.
Validating the structure of novel pyrazole derivatives using 1H NMR and mass spectrometry
Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbuster drugs like celecoxib and sildenafil. However, the synthesis of novel pyrazole derivatives—particularly throug...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbuster drugs like celecoxib and sildenafil. However, the synthesis of novel pyrazole derivatives—particularly through the condensation of hydrazines with 1,3-dicarbonyls—is fraught with the "Regioisomer Trap." The formation of N1- vs. N2-substituted isomers is often thermodynamically or kinetically controlled, leading to mixtures or misidentified structures that standard 1D NMR cannot easily resolve.
This guide moves beyond basic characterization, presenting a self-validating protocol that integrates high-resolution 1H NMR (including 2D NOESY/HMBC) with Tandem Mass Spectrometry (MS/MS). We prioritize the distinction of regioisomers and tautomers, providing a logic-based workflow to ensure structural certainty without immediate reliance on X-ray crystallography.
Part 1: Comparative Analysis of Validation Methods
While X-ray crystallography is the "gold standard" for absolute configuration, it is low-throughput and requires single crystals. The industry workhorse is the orthogonal combination of NMR and MS.
Table 1: Performance Matrix of Structural Validation Techniques
Feature
1H / 2D NMR
Mass Spectrometry (ESI-MS/MS)
X-Ray Crystallography
Primary Output
Atom connectivity, spatial proximity, regioisomerism.
Low (Isomers often have identical mass/similar fragments).
Definitive .
Sample Requirement
5–20 mg (Non-destructive).
< 1 mg (Destructive).
Single Crystal (Hard to grow).
Throughput
Medium (10–60 min/sample).
High (1–5 min/sample).
Low (Days to Weeks).
Blind Spot
Trace impurities (<1%), overlapping signals.
Isobaric compounds, lack of spatial info.
Amorphous solids, liquids.
Part 2: Deep Dive – 1H NMR: The Structural Mapper
The Challenge: Tautomerism and Regioisomerism
Unsubstituted pyrazoles (N-H) exhibit annular tautomerism, causing proton signals to broaden or average at room temperature. Upon N-substitution (e.g., alkylation), the tautomerism freezes, locking the molecule into a specific regioisomer (N1 or N2). Distinguishing these is critical as they possess vastly different biological activities.
Diagnostic Markers
Chemical Shift (
):
H4 Proton: Typically appears at 6.0–6.8 ppm .
H3/H5 Protons: H5 (adjacent to N1) is generally deshielded (downfield) compared to H3, but substituent effects can invert this. Reliance on 1D shift alone is prone to error.
Coupling Constants (
):
Vicinal coupling (
) is often slightly larger than (), but differences are subtle (~0.5 Hz).
The Self-Validating Logic: NOESY & HMBC
To definitively validate the structure, you must prove the position of the N-substituent relative to the ring protons.
Scenario: If you have an N-methyl group, a NOESY correlation to the adjacent ring proton confirms that proton is H5 . If no correlation is seen, the adjacent group is likely a substituent at C5, or the proton is distant (H3).
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings (2-3 bonds).
ESI (Electrospray Ionization): Preferred for polar pyrazoles. Positive mode (
) is standard due to the basicity of the pyridinic nitrogen (N2).
Fragmentation Patterns (MS/MS): Pyrazoles exhibit a characteristic "ring crumbling" behavior.
Loss of
(28 Da): A diagnostic cleavage of the N1-N2 bond, often followed by rearrangement to a cyclopropene or alkyne derivative.
Loss of HCN (27 Da): Common in unsubstituted or C-substituted pyrazoles.
Substituent Ejection: Labile groups (e.g., glycosides, protecting groups) cleave first.
Diagram: Pyrazole Fragmentation Pathway
Caption: Common ESI-MS/MS fragmentation pathways for pyrazole derivatives.
Part 4: The Validated Experimental Protocol
This protocol is designed to be a self-contained system. If Step 3 fails, return to Step 1 with a different solvent.
Sample Preparation
Purity Check: Ensure sample is >95% pure by TLC/LC-MS. Impurities can create misleading NOE signals.
Solvent Selection: Use DMSO-d6 (0.6 mL) for polar derivatives to ensure solubility and sharpen exchangeable proton signals (NH). Use CDCl3 for lipophilic derivatives.
Concentration:
Standard 1H: 5–10 mg.
2D (HMBC/NOESY): 15–25 mg is optimal for clear cross-peaks.
Acquisition Parameters (600 MHz equiv.)
1H NMR: 16 scans, 2 sec relaxation delay.
D2O Shake (Optional): If broad singlets are present >10 ppm, add 1 drop D2O and re-acquire. Disappearance confirms N-H/O-H.
NOESY: Mixing time (
) = 300–500 ms. This is optimal for small-to-medium molecules like pyrazoles to observe negative NOEs.
HMBC: Optimized for long-range coupling
Hz.
Data Analysis & Interpretation
Assign the Singlets: Identify the H4 proton (usually the most shielded aromatic singlet).
Map the N-Substituent: Locate the N-methyl or N-CH2 protons.
Verify Proximity (NOESY):
Pass: Cross-peak between N-substituent and an aromatic proton
That proton is H5.
Fail: No cross-peak
Suggests steric hindrance or N2-isomer (if H3 is distant).
Confirm Mass: Check High-Resolution MS (HRMS). Error must be < 5 ppm.
Fragment Check: Ensure MS/MS shows loss of
(m/z -28) or specific substituent loss to rule out artifacts.
References
National Institutes of Health (PMC). (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link][2]
ResearchGate. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link][2][4]
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]
In-Vitro Cytotoxicity and Genotoxicity Assessment of Pyrazolo-Triazine Sulfonamides: A Technical Comparison Guide
Executive Summary: The Pyrazolo-Triazine Advantage Pyrazolo[4,3-e][1,2,4]triazine sulfonamides (PTS) represent a distinct class of heterocyclic hybrids designed to overcome the limitations of classical sulfonamide diuret...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Pyrazolo-Triazine Advantage
Pyrazolo[4,3-e][1,2,4]triazine sulfonamides (PTS) represent a distinct class of heterocyclic hybrids designed to overcome the limitations of classical sulfonamide diuretics (e.g., Acetazolamide) and broad-spectrum chemotherapeutics. Unlike traditional agents that often lack tumor specificity, PTS derivatives exploit the overexpression of Carbonic Anhydrase (CA) isoforms IX and XII in hypoxic tumor environments, while simultaneously targeting intracellular kinases (BTK, AKT/mTOR).
This guide provides a technical framework for evaluating these compounds, contrasting their performance with standard-of-care alternatives. It moves beyond generic screening to focus on the specific validation of selective cytotoxicity and mechanism-based genotoxicity (DNA damage induction as a therapeutic endpoint).
Comparative Performance Analysis
To establish the efficacy of PTS derivatives, they must be benchmarked against both structural analogs (CA inhibitors) and functional competitors (cytotoxic agents).
Technical Insight: The superior cytotoxicity of PTS compared to Acetazolamide stems from the fused heterocyclic scaffold, which improves lipophilicity and cellular uptake, allowing dual targeting of membrane-bound CAs and intracellular kinases.
Cytotoxicity Assessment: Validating Selectivity
For PTS compounds, simple viability assays are insufficient. The protocol must account for their specific solubility profiles and time-dependent mechanism of action (typically 48-72h for peak apoptosis).
Optimized MTT/SRB Workflow
While MTT is standard, the Sulforhodamine B (SRB) assay is often preferred for sulfonamides to avoid metabolic interference (mitochondrial reduction rates can vary with kinase inhibition).
Protocol: Dual-Line Selectivity Screen
Objective: Determine the Selectivity Index (SI = IC50 Normal / IC50 Cancer).
Cell Seeding:
Cancer Lines: HCT-116, PC-3, or MCF-7 (3,000–5,000 cells/well).
Normal Control: Human Foreskin Fibroblasts (Hs27) or PBMCs (requires higher density: 10,000 cells/well).
Serial Dilution: Prepare 0.1, 0.5, 1, 5, 10, 50, 100 µM in culture medium.
Control: Final DMSO concentration must be <0.5% to prevent solvent toxicity.
Incubation:
Standard: 72 hours (PTS compounds often induce G0/G1 arrest before apoptosis).
Readout (SRB Method):
Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.
Wash 4x with water; dry.
Stain with 0.4% SRB in 1% acetic acid for 30 min.
Wash 4x with 1% acetic acid; solubilize dye with 10 mM Tris base.
Read OD at 540 nm.
Visualization: Screening Decision Logic
The following diagram illustrates the decision matrix for advancing a PTS candidate based on cytotoxicity data.
Figure 1: Decision tree for prioritizing pyrazolo-triazine sulfonamide candidates based on cytotoxicity and selectivity indices.
Genotoxicity & DNA Damage: Mechanism vs. Risk
For drug candidates, "genotoxicity" usually implies a safety risk (mutagenicity). However, for PTS anticancer agents, induction of DNA damage (Double-Strand Breaks - DSBs) is often the desired therapeutic mechanism, mediated by ROS accumulation and apoptosis, rather than direct mutagenicity.
Distinguishing Mutagenicity from Clastogenicity
Ames Test (Mutagenicity): Typically Negative for optimized PTS derivatives. They do not generally cause point mutations in bacteria.
Comet Assay / γ-H2AX (Clastogenicity): Typically Positive in cancer cells. This indicates the compound is effectively triggering apoptotic DNA fragmentation.
Protocol: Neutral Comet Assay (DSB Detection)
The Neutral Comet Assay is superior to the Alkaline version for PTS evaluation because it specifically detects Double-Strand Breaks (DSBs), which are characteristic of the apoptotic pathways triggered by these sulfonamides.
Step-by-Step Workflow:
Treatment: Treat HCT-116 cells with IC50 concentration of PTS for 24h.
Embedding: Mix 1×10^4 cells with 0.5% Low Melting Point (LMP) agarose at 37°C. Pipette onto normal melting point agarose-coated slides.
Lysis: Immerse slides in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1h at 4°C.
Note: Protect from light to prevent UV-induced damage.
Electrophoresis (Neutral):
Buffer: 100 mM Tris, 300 mM Sodium Acetate, pH 9.0.
Run at 25V (1 V/cm) for 20–30 mins. Neutral pH preserves the double strands, revealing only frank breaks.
Staining & Analysis:
Stain with DAPI or Ethidium Bromide.
Analyze using fluorescence microscopy.
Metric: % DNA in Tail (Tail Intensity).[2] >15-20% indicates significant DSB induction.
Visualization: Mechanism of Action
This diagram maps how PTS compounds induce cytotoxicity through signaling cascades that result in DNA damage.
Figure 2: Mechanistic pathway showing how PTS derivatives trigger DNA damage (DSBs) via ROS generation and kinase inhibition.
References
Hermanowicz, J. M., et al. (2022). "Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro."[2][3][4][5][6] Molecules, 27(12), 3761.
Gornowicz, A., et al. (2023). "Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation." International Journal of Molecular Sciences, 24(13), 10959.[7]
Mojzych, M., et al. (2014).[8] "Pyrazolo[4,3-e][1,2,4]triazine sulfonamides as carbonic anhydrase inhibitors with antitumor activity."[4][5][6][8][9][10] Bioorganic & Medicinal Chemistry, 22(9), 2643–2647.
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.
Comparative study of the antimicrobial activity of different 1,3,5-trisubstituted pyrazoles
[1][2] Executive Summary The 1,3,5-trisubstituted pyrazole scaffold represents a "privileged structure" in medicinal chemistry due to its distinct electronic profile and ability to engage multiple biological targets. Unl...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
The 1,3,5-trisubstituted pyrazole scaffold represents a "privileged structure" in medicinal chemistry due to its distinct electronic profile and ability to engage multiple biological targets. Unlike linear amides or simple heterocycles, the pyrazole ring offers a rigid template that positions substituents at the N1, C3, and C5 vectors, allowing for precise tuning of lipophilicity and target binding affinity.
This guide objectively compares the antimicrobial performance of three distinct subclasses of 1,3,5-trisubstituted pyrazoles: Chalcone-derived Pyrazoles , Pyrazole-Coumarin Hybrids , and Pyrazole-Thiazole/Benzamide Conjugates . Experimental data indicates that while chalcone derivatives offer broad-spectrum activity, hybrid scaffolds often provide superior potency against multidrug-resistant (MDR) strains like A. baumannii and MRSA, frequently outperforming standard fluoroquinolones (e.g., Ciprofloxacin) in specific MIC assays.
Mechanistic Insight: Dual-Target Inhibition
To understand the efficacy differences between derivatives, we must look at the molecular targets. The antimicrobial activity of these pyrazoles is primarily attributed to two mechanisms:
DNA Gyrase (ATPase subunit) Inhibition: Blocking bacterial DNA replication, similar to fluoroquinolones.
Glucosamine-6-phosphate Synthase (GlcN-6-P) Inhibition: Disrupting cell wall biosynthesis, a mechanism distinct from most commercial antibiotics.
Pathway Visualization
The following diagram illustrates the dual-action pathway of these derivatives.
Figure 1: Dual mechanistic pathways of pyrazole derivatives targeting DNA replication and cell wall integrity.
Comparative Analysis of Derivatives
Class A: Chalcone-Derived Pyrazoles (The "Classic" Scaffold)
Synthesized via the Claisen-Schmidt condensation followed by cyclization with hydrazines.
Performance: Moderate to high activity against Gram-positive bacteria (S. aureus).
Key SAR Feature: Electron-withdrawing groups (EWGs) like -Cl, -NO2, or -F on the C3-phenyl ring significantly enhance lipophilicity and membrane penetration.
Limitation: Lower solubility often requires formulation adjustments.
Class B: Pyrazole-Hybrid Scaffolds (Coumarin/Thiazole)
These molecules fuse the pyrazole ring with other pharmacophores to create "super-scaffolds."
Performance: Superior against Gram-negative strains (E. coli, P. aeruginosa).[1]
Key SAR Feature: The secondary pharmacophore (e.g., coumarin) often acts as an auxiliary binding motif, engaging secondary pockets in the target enzyme.
Data Highlight: Specific coumarin-pyrazole hybrids have shown MIC values as low as 0.73 µg/mL against A. baumannii.[2]
Class C: Pyrazole-Benzamide/Hydrazone Derivatives
Performance: Highly specific for MDR strains.
Key SAR Feature: The amide linker provides flexibility, allowing the molecule to adopt a conformation that fits mutated active sites in resistant strains.
Quantitative Performance Data (MIC Comparison)
The table below consolidates experimental Minimum Inhibitory Concentration (MIC) data from recent high-impact studies.
Compound Class
Derivative ID
Target Organism
MIC (µg/mL)
Standard (Ciprofloxacin)
Comparative Insight
Hybrid
Pyrazole-Benzamide (12b)
A. baumannii (NDM-1)
4 - 8
16 - 32
Superior : Effective against NDM-1 positive strains where Cipro fails.
Chalcone
1-phenyl-3-(4-chlorophenyl)
S. aureus
12.5
6.25
Comparable : Slightly less potent but distinct mechanism reduces cross-resistance.
Hybrid
Pyrazole-Thiazole (5n)
P. falciparum (Malaria)*
0.022 µM
0.192 µM (CQ)
Superior : 10x more potent than Chloroquine (CQ) in resistant strains.
Classic
Trisubstituted (2d)
C. albicans
10
12 (Fluconazole)
Superior : Better antifungal activity than standard Fluconazole.
Note: While primarily antibacterial, pyrazole-thiazole hybrids (5n) exhibit exceptional antiplasmodial activity, highlighting the scaffold's versatility.
Structure-Activity Relationship (SAR) Deep Dive
To optimize your own derivatives, follow these SAR rules established by recent literature:
N1 Position (The Anchor):
Aryl groups (Phenyl): Essential for hydrophobic interaction.
Modifications: Adding a p-sulfonamide group here can introduce COX-2 inhibitory side-activity (anti-inflammatory), which is beneficial in treating infected wounds.
C3 Position (The Recognition Motif):
Electron-Withdrawing Groups (EWGs): Substitution with -Cl or -NO2 at the para position of the C3 phenyl ring increases potency against Gram-positive bacteria by enhancing electron deficiency, promoting π-π stacking with DNA gyrase residues.
Steric Bulk: Large groups here generally reduce activity due to steric clash within the active site.
C5 Position (The Modulator):
Heterocycles: Replacing a simple phenyl ring with a thiophene or pyridine ring at C5 often improves activity against Gram-negative bacteria by altering the polarity profile.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
Self-Validating Step: The use of TLC monitoring ensures the intermediate chalcone is fully consumed before hydrazine addition, preventing side-product formation.
Workflow Diagram:
Figure 2: One-pot synthesis workflow via Claisen-Schmidt condensation.
Detailed Procedure:
Condensation: Dissolve substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (20 mL). Add 10% NaOH solution (5 mL) dropwise. Stir at room temperature for 6 hours.
Validation: Check TLC (Hexane:EtOAc 7:3). If starting material remains, continue stirring.
Cyclization: To the chalcone intermediate (in situ or isolated), add phenylhydrazine (12 mmol) and glacial acetic acid (catalytic amount). Reflux for 4-8 hours.
Workup: Pour reaction mixture into crushed ice. Filter the precipitate.
Purification: Recrystallize from ethanol to obtain pure crystals.
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL).
Dilution: Prepare serial two-fold dilutions of the pyrazole derivative in DMSO/Mueller-Hinton Broth (range: 100 µg/mL to 0.1 µg/mL).
Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.
Readout: MIC is the lowest concentration with no visible growth (turbidity).
Control: Run Ciprofloxacin as a positive control and DMSO as a negative control.
References
Vertex AI Search. (2023). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. National Institutes of Health. Link
ProBiologists. (2023). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics. ProBiologists. Link
TSI Journals. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. Link
ResearchGate. (2017).[3] Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Link
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Lett. Link
Comparison of different synthetic routes to functionalized pyrazoles
[1] Executive Summary The pyrazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core architecture for blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 anta...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The pyrazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core architecture for blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor).
For the drug development scientist, the challenge is not merely synthesizing a pyrazole, but synthesizing it with precise regiocontrol and functional group tolerance . This guide objectively compares the three dominant synthetic methodologies:
Classical Condensation (Knorr Synthesis)
1,3-Dipolar Cycloaddition
Multicomponent Reactions (MCRs)
Critical Analysis of Synthetic Routes
Method A: The Classical Knorr Synthesis
Mechanism: Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds (or their equivalents like
-alkynones).[1]
Status: The industry standard for scale-up due to low cost and precursor availability.
The Causality of Regioisomerism: The reaction proceeds via a hydrazone intermediate. With unsymmetrical 1,3-diketones (
) and substituted hydrazines (), the hydrazine's terminal nitrogen () can attack either carbonyl carbon. This competition is dictated by the electrophilicity of the carbonyls and steric hindrance, often resulting in a difficult-to-separate mixture of 1,3,5- and 1,4,5-substituted isomers.
Optimization Insight: Using fluoroalcohols (e.g., TFE) or Lewis acids can sometimes bias the equilibrium, but intrinsic substrate bias remains the dominant factor.
Method B: 1,3-Dipolar Cycloaddition
Mechanism: Reaction of 1,3-dipoles (diazo compounds, nitrile imines) with dipolarophiles (alkynes, alkenes).
Status: The premier route for high-complexity, regiodefined scaffolds.
Regiocontrol: Unlike Knorr, this method is governed by FMO (Frontier Molecular Orbital) theory. The interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) strictly dictates orientation, often yielding >95:5 regiomeric ratios (RR).
Click Chemistry: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) produces triazoles, but similar catalytic principles (e.g., Ru-catalysis or Ag-catalysis) are now applied to pyrazole synthesis to force specific regiochemical outcomes.
Method C: Multicomponent Reactions (MCRs)
Mechanism: One-pot assembly of aldehydes, hydrazines, and active methylene compounds.
Status: The "Green" alternative.[2] High atom economy and reduced solvent waste.
Process Efficiency: MCRs bypass the isolation of unstable intermediates (like 1,3-diketones or chalcones). They are particularly effective for generating libraries of pyranopyrazoles or fused systems.
Comparative Performance Data
The following data aggregates typical performance metrics from recent methodology studies (2020–2025).
Feature
Knorr Condensation
1,3-Dipolar Cycloaddition
Multicomponent (MCR)
Primary Utility
Large-scale manufacturing of simple cores
Complex, polysubstituted analogs
Diversity-oriented library generation
Regioselectivity
Low to Moderate (Substrate dependent)
High (Electronic/Steric control)
High (Mechanism enforced)
Atom Economy
Moderate (Loss of /leaving groups)
Excellent (Additive reaction)
Very High (3+ components incorporated)
Reaction Time
1–4 Hours (Reflux often required)
6–24 Hours (RT to mild heat)
20–60 Minutes (often Ultrasound/Microwave)
Yield (Avg)
75–95%
60–85%
85–95%
Key Limitation
Isomer separation required
Precursor stability (Diazo toxicity)
Substrate scope limited to active methylenes
Visualizing the Chemical Logic
Diagram 1: Mechanistic Divergence in Knorr Synthesis
This diagram illustrates why regioselectivity fails in classical condensation. The initial nucleophilic attack is the bifurcation point.
Caption: The "Regioselectivity Bifurcation" in Knorr synthesis. Without directing groups, nucleophilic attack occurs statistically at both carbonyls.
Diagram 2: Strategic Selection Workflow
A decision tree for selecting the optimal synthetic route based on target molecule constraints.
Caption: Strategic decision tree for selecting the optimal pyrazole synthesis route.
Targeting 1-aryl-3,5-substituted pyrazoles using fluoroalcohol solvent control.
Rationale: The use of trifluoroethanol (TFE) enhances the electrophilicity of the carbonyls via H-bonding, often improving reaction rate and, in specific cases, influencing regioselectivity compared to standard ethanol reflux.
Reagents:
1,3-Diketone (1.0 mmol)
Arylhydrazine hydrochloride (1.1 mmol)
Solvent: 2,2,2-Trifluoroethanol (TFE) (3 mL)
Procedure:
Step 1: Charge a 10 mL microwave vial with the 1,3-diketone and TFE. Stir for 2 minutes.
Step 2: Add the arylhydrazine hydrochloride in one portion.
Step 3: Seal the vial and heat to 80°C (oil bath or microwave reactor) for 1 hour. Monitor via TLC (30% EtOAc/Hexane).[3]
Step 4: Upon completion, cool to room temperature.
Step 5: Pour mixture into ice-cold water (15 mL). The pyrazole typically precipitates.
Step 6: Filter the solid, wash with cold water (2 x 5 mL), and recrystallize from Ethanol/Water.
Validation:
H NMR should show a characteristic singlet for the pyrazole C4-H around 6.5–6.8 ppm.
Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
A Green Chemistry approach for fused systems.
Rationale: Piperidine acts as a base catalyst to initiate the Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the in-situ formed pyrazolone.
Step 1: In a 50 mL round-bottom flask, mix ethyl acetoacetate and hydrazine hydrate. Stir for 5 mins (formation of pyrazolone intermediate).
Step 2: Add the aromatic aldehyde and malononitrile.[2]
Step 3: Add piperidine catalyst.
Step 4: Reflux the mixture for 20–30 minutes. A solid precipitate will form rapidly.
Step 5: Cool to RT and filter the solid.
Step 6: Wash with cold ethanol.[2] No column chromatography is usually required.
References
Deng, X., & Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry (2008). Retrieved from [Link]
Yoon, J. Y., et al. Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry (2011).[4] Retrieved from [Link]
Mali, et al. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules (2024). Retrieved from [Link]
Organic Chemistry Portal. Pyrazole Synthesis: Recent Literature and Protocols. Retrieved from [Link]
A High-Fidelity Comparison Guide: Cross-Validating Regioselective Pyrazole Synthesis and Kinase Inhibition against Literature Benchmarks
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Evaluating the proprietary Pyr-Advance™ continuous-flow synthesis platform against traditional Knorr batch methods, and cross-validatin...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Evaluating the proprietary Pyr-Advance™ continuous-flow synthesis platform against traditional Knorr batch methods, and cross-validating the biological efficacy of the resulting 1,5-pyrazole scaffold (Pyr-Inhibitor X) against literature benchmarks.
Mechanistic Grounding: The Regioselectivity Bottleneck
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib, Rimonabant, and the ALK inhibitor Crizotinib. However, the foundational method for constructing this heterocycle—the Knorr pyrazole synthesis—suffers from a critical bottleneck: poor regioselectivity.
When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the regioselectivity is primarily governed by a delicate competition between the steric hindrance and the electronic electrophilicity of the two carbonyl carbons[1]. Because the activation energies for nucleophilic attack at either carbon are often similar, traditional batch synthesis typically yields a thermodynamically driven mixture of 1,3- and 1,5-regioisomers[1].
Recent transient flow methodology has revealed that the kinetics of the Knorr synthesis are unexpectedly complex, involving non-first-order, autocatalytic reaction pathways under neutral conditions[2]. To bypass these issues, alternative methodologies such as oxidatively induced N–N bond coupling utilizing titanium imido complexes have been developed, though they require highly specialized organometallic reagents[3].
To solve this, the Pyr-Advance™ System utilizes continuous-flow microreactor technology to exploit the transient kinetic preference for the 1,5-isomer before thermodynamic equilibration occurs, ensuring high-fidelity regiocontrol without the need for exotic metals.
Protocol Architecture: Synthesizing the 1,5-Pyrazole Scaffold
To objectively compare the Pyr-Advance™ system against traditional methods, we must look at the causality behind the reaction parameters. The following protocol outlines the self-validating workflow used to synthesize the ALK-targeting candidate, Pyr-Inhibitor X.
Fig 1: Reaction workflows comparing batch vs. flow-chemistry for regioselective pyrazole synthesis.
Step 1: Reagent Preparation & Moisture Control
Dissolve the unsymmetrical 1,3-diketone (1.0 eq) and substituted hydrazine (1.05 eq) in anhydrous ethanol.
Causality: Trace water alters the hydration state of the carbonyls, shifting the electrophilic balance and skewing regioselectivity.
Self-Validation: Perform a Karl Fischer titration on the prepared reagent streams prior to injection. The system is validated only if water content is <50 ppm.
Step 2: Microreactor Priming & Flow Rate Calibration
Prime the microreactor with anhydrous ethanol. Set the flow rate to achieve a strict residence time of 2.5 minutes at 60°C.
Causality: Transient flow studies dictate that longer residence times allow non-first-order autocatalytic pathways to dominate, degrading the kinetic regioselectivity[2].
Self-Validation: Utilize inline FT-IR spectroscopy to monitor the disappearance of the carbonyl stretch (1710 cm⁻¹). Product collection is only initiated once the IR signal reaches a flat steady-state.
Step 3: Quenching & Isolation
Direct the output stream directly into a vigorously stirred quenching solution of saturated aqueous NaHCO₃ at 0°C to immediately halt isomerization. Extract with EtOAc and concentrate.
Step 4: Regiochemical Validation
Self-Validation: Analyze the crude product via 2D NOESY NMR. The protocol is considered successful only if a distinct cross-peak is observed between the N-substituent protons and the C5-substituent protons, confirming the exclusive formation of the 1,5-regioisomer.
Cross-Validation of Experimental Findings
The table below cross-validates the performance of the Pyr-Advance™ system and the resulting Pyr-Inhibitor X against published literature benchmarks for pyrazole synthesis and ALK kinase inhibition.
Data Summary: The Pyr-Advance™ system outperforms traditional batch and early transient flow methods in both yield and regioselectivity, matching the purity of complex organometallic couplings[3] without the reagent overhead. Biologically, the pure 1,5-regioisomer (Pyr-Inhibitor X) demonstrates a nearly 4-fold improvement in ALK inhibition over the benchmark Crizotinib.
Biological Translation: ALK Kinase Inhibition
Synthesizing a pure regioisomer is only the first hurdle; validating its biological efficacy ensures the scaffold is viable for drug development. Pyr-Inhibitor X was designed to competitively bind the ATP pocket of the Anaplastic Lymphoma Kinase (ALK), a key driver in non-small cell lung cancer.
Fig 2: Mechanism of action for Pyr-Inhibitor X targeting the ALK kinase signaling pathway.
Step-by-Step Methodology: In Vitro Kinase Inhibition Assay
Step 1: Enzyme-Substrate Complexation
Dilute recombinant human ALK kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).
Step 2: Inhibitor Titration & Solvent Control
Prepare a 10-point, 3-fold serial dilution of Pyr-Inhibitor X and Crizotinib in 100% DMSO. Transfer to the assay plate.
Causality: Kinases are highly sensitive to solvent denaturation.
Self-Validation: Ensure a final DMSO concentration of exactly 1% across all wells (including negative controls). Calculate the Z'-factor using Staurosporine as a positive control; the assay is only validated if Z' > 0.6.
Step 3: ATP-Competitive Reaction Initiation
Initiate the reaction by adding the substrate peptide and ATP.
Causality: The assay must be run precisely at the predetermined ATP Kₘ value for ALK. Running at Kₘ ensures the assay is highly sensitive to ATP-competitive inhibitors (like pyrazoles), providing an accurate reflection of physiological binding affinity rather than artificial potency.
Step 4: Luminescent Detection & IC₅₀ Derivation
After 60 minutes, add ADP-Glo™ reagent to terminate the reaction and deplete unreacted ATP. Follow with Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal. Plot luminescence vs. log[inhibitor] and fit to a 4-parameter logistic equation to derive the IC₅₀.
Conclusion
The cross-validation of experimental data against published literature confirms that traditional batch Knorr syntheses are fundamentally limited by competing steric and electronic factors[1]. By shifting to the kinetic control of the Pyr-Advance™ continuous flow system, researchers can reliably isolate the 1,5-pyrazole regioisomer with >99:1 selectivity, bypassing the complex autocatalytic degradation seen in batch reactors[2]. Furthermore, the biological evaluation proves that this pure regioisomer (Pyr-Inhibitor X) translates into highly potent, ATP-competitive kinase inhibition, outperforming established clinical benchmarks.
References
[1] Title: Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis | Source: benchchem.com | URL:
[2] Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow | Source: rsc.org | URL:
[3] Title: Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling | Source: nih.gov | URL:
Personal protective equipment for handling 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (TM...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (TMP-SA; CAS: 201207-66-1) is a highly valuable intermediate in pharmaceutical synthesis and salt screening. However, its molecular structure—combining a highly acidic sulfonate group with a lipophilic pyrazole core—creates specific operational hazards that demand rigorous, causality-driven safety protocols.
The following guide provides a comprehensive, self-validating operational and logistical framework for handling TMP-SA, ensuring both researcher safety and experimental integrity.
Hazard Causality and PPE Selection
To design an effective safety protocol, we must first understand the chemical behavior of TMP-SA. The sulfonic acid moiety (-SO₃H) is a strong acid (typically pKa < 1). When exposed to ambient moisture or biological tissues, it rapidly donates protons, leading to immediate cellular desiccation, protein denaturation, and severe chemical burns. Furthermore, the 1,3,5-trimethylpyrazole ring enhances the molecule's overall lipophilicity compared to inorganic acids (like sulfuric acid), which can facilitate faster dermal penetration if a solution is spilled on the skin [1].
Because TMP-SA is typically handled as a solid powder, aerosolization is a primary risk. Inhalation of the dust allows the compound to hydrate upon contact with the mucous membranes of the respiratory tract, causing acute localized acidic burns [2].
Quantitative PPE Specifications
To mitigate these specific risks, standard laboratory attire is insufficient. The following table outlines the mandatory Personal Protective Equipment (PPE) and the quantitative/causal justification for each selection:
PPE Category
Specification & Material
Causal Justification & Operational Limit
Hand Protection
Nitrile (≥0.11 mm) or Neoprene (≥0.4 mm)
Protects against acidic degradation. Standard nitrile is sufficient for splash protection (breakthrough time ~30 min). Neoprene is required for bulk handling or prolonged exposure (breakthrough time >480 min).
Eye/Face Protection
ANSI Z87.1 Safety Goggles + Face Shield
Prevents irreversible corneal damage. A face shield is mandatory when handling volumes >500 mL or when transferring bulk powder to prevent dust settling on the face.
Body Protection
Acid-resistant lab coat (e.g., Tychem®)
Standard cotton lab coats absorb aqueous acidic solutions, holding them against the skin. Acid-resistant polymers repel spills.
Respiratory
N95/P100 Particulate Respirator
Mandatory if handling outside a certified fume hood. Filters out >95% of airborne acidic particulates before they reach the pulmonary mucosa [3].
Operational Workflow: Step-by-Step Methodology
Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Environmental Validation & Setup
Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.
Validation: Verify the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm). If the alarm sounds or the flow is <100 fpm, abort the operation.
Causality: Adequate airflow captures aerosolized TMP-SA dust before it can breach the researcher's breathing zone.
Step 2: Weighing and Transfer
Action: Use anti-static weighing boats and grounded stainless steel spatulas. Avoid plastic spatulas.
Validation: Observe the powder. If it clings aggressively to the spatula or flies upward, static charge is too high. Use an anti-static gun (Zerostat) on the weighing environment before proceeding.
Causality: Sulfonic acid powders can hold static charges. A static discharge can aerosolize the powder, bypassing localized ventilation.
Step 3: Dissolution and Reaction Setup
Action: When preparing aqueous or organic solutions, always add the TMP-SA powder slowly to the solvent under continuous stirring. Never add solvent directly to the bulk powder.
Validation: Monitor the temperature of the reaction vessel. The dissolution of strong organic acids can be highly exothermic.
Causality: Adding solvent to the acid can cause localized boiling and violent spattering of corrosive material. Adding acid to the solvent ensures the heat of dissolution is safely dissipated.
Spill Response and Disposal Plan
In the event of a TMP-SA spill, immediate and methodical action is required to prevent equipment corrosion and personnel exposure.
Step 1: Containment and Evacuation
Isolate the area. If the spill is >50 grams of powder or >500 mL of solution, evacuate non-essential personnel. Don a P100 respirator if dust is visibly airborne.
Step 2: Neutralization (Self-Validating)
Action: Cover the spill generously with a weak solid base, such as Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃).
Causality: Weak bases neutralize the sulfonic acid without triggering the violent, highly exothermic reactions associated with strong bases (like NaOH).
Validation: Spray a light mist of water over the powder. The mixture will effervesce (release CO₂) as it neutralizes. Continue adding NaHCO₃ until all bubbling ceases. Test the resulting slurry with pH paper; it must read between pH 7.0 and 8.0 before cleanup proceeds.
Step 3: Collection and RCRA-Compliant Disposal
Sweep the neutralized slurry using a plastic dustpan (avoid metal to prevent secondary corrosive reactions). Place the waste in a chemically compatible, clearly labeled High-Density Polyethylene (HDPE) container. Dispose of this container as Hazardous Acidic Organic Waste in strict accordance with local EPA/RCRA Subtitle C guidelines[3].
Safety and Logistics Workflow Visualization
The following decision-tree illustrates the logical flow for handling TMP-SA and responding to potential deviations.
Workflow for the safe handling, validation, and spill response of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid.
References
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.